Sabeluzole
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKTIJBFUMVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869418 | |
| Record name | Sabeluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104383-17-7 | |
| Record name | Sabeluzole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104383-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sabeluzole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104383177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sabeluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SABELUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998504XY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sabeluzole (R-58,735): A Technical Whitepaper on its Discovery, History, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sabeluzole (R-58,735) is a benzothiazole derivative developed by Janssen Pharmaceutica with neuroprotective and cognitive-enhancing properties. Initially investigated as a potential treatment for Alzheimer's disease, its primary mechanism of action is linked to the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival. This technical guide provides a comprehensive overview of the discovery, history, and preclinical data associated with this compound, including available quantitative data, detailed experimental methodologies, and visualizations of its proposed signaling pathway and experimental workflows.
Discovery and History
This compound, with the laboratory code R-58,735, was synthesized and developed by Janssen Pharmaceutica in the late 1980s. It emerged from a research program focused on identifying compounds with the potential to ameliorate the cognitive decline associated with neurodegenerative disorders, particularly Alzheimer's disease.
Preclinical studies demonstrated this compound's ability to protect neurons from excitotoxic damage and to improve memory in animal models.[1] These promising early findings led to its advancement into clinical trials in the 1990s for the treatment of Alzheimer's disease.[2] Clinical investigations explored dosages of 5 mg and 10 mg administered twice daily.[2] While some studies suggested a potential for stabilizing cognitive decline, the overall clinical results did not lead to its approval as a therapeutic agent. Research also extended to other potential indications, such as sleep apnea.
Mechanism of Action
The primary pharmacological activity of this compound is attributed to its interaction with the glutamatergic system, specifically as a modulator of the NMDA receptor. Unlike classical competitive antagonists that block the glutamate binding site, this compound appears to exert its effects through a more nuanced mechanism. Chronic exposure to this compound has been shown to selectively reduce the inward current induced by NMDA, without affecting responses mediated by AMPA or kainate receptors.[3] This suggests a modulatory action on the NMDA receptor complex rather than direct channel blockade.
This modulation of NMDA receptor function is believed to underlie its neuroprotective properties. This compound has demonstrated the ability to protect cultured neurons from glutamate-induced excitotoxicity.[4] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal damage and death. By attenuating the NMDA-mediated current, this compound may help to prevent this excitotoxic cascade.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which NMDA receptor activation can lead to either neuronal survival or excitotoxicity, and where this compound is thought to intervene.
Quantitative Data
Preclinical In Vitro Data
| Parameter | Value | Cell Type | Assay Description |
| IC50 (Glutamate-induced LDH release) | 34 ± 13 nM | Cultured rat brain neurons | Inhibition of lactate dehydrogenase (LDH) release as a measure of neuroprotection against glutamate-induced excitotoxicity.[4] |
| Effective Concentration | 0.1 µM | Cultured rat cerebellar granule cells | Concentration at which chronic treatment for 7 days reduced NMDA-induced inward current.[3] |
Preclinical In Vivo Data
| Animal Model | Test | Dosing | Outcome |
| Rat | Social Recognition Test | 25 mg/kg, SC | This compound-treated animals showed a significant reduction in social investigation during re-exposure to the same juvenile, suggesting enhanced memory.[1] |
| Rat | Chlordiazepoxide-induced Habituation Deficit | 5 or 25 mg/kg, SC | This compound pre-treatment blocked the amnesic effect of chlordiazepoxide, as evidenced by normalized locomotor and rearing activities in the retention session.[1] |
Human Pharmacokinetic Data
| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Elderly Alzheimer's Patients | 10 mg (single oral) | 42 (average) | 1 - 4 | - | ~33 |
| Elderly Alzheimer's Patients | 10 mg b.i.d. (steady-state) | 94 (peak, average) | - | - | ~33 |
| Healthy Caucasian Subjects | 10 mg (single oral) | - | - | 331 ± 282 | 17.5 ± 10.2 |
| Patients with Severe Hepatic Dysfunction | 10 mg (single oral) | - | - | 681 ± 200 | 39.3 ± 11.5 |
Data compiled from multiple sources.[5][6]
Experimental Protocols
General Workflow for Preclinical Evaluation of a Nootropic Agent
The following diagram outlines a typical experimental workflow for the preclinical assessment of a cognitive-enhancing compound like this compound.
References
Pharmacological Profile of Sabeluzole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabeluzole is an investigational benzothiazole derivative that has demonstrated nootropic and neuroprotective properties. Initially developed for the treatment of Alzheimer's disease, its mechanism of action is multifaceted, involving the modulation of glutamatergic neurotransmission and the stabilization of the neuronal cytoskeleton. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for pivotal studies, and visualizing associated signaling pathways and workflows.
Introduction
This compound (chemical formula: C₂₂H₂₆FN₃O₂S) emerged as a promising candidate for neurodegenerative disorders, particularly Alzheimer's disease. Its neuroprotective effects are attributed to its ability to counteract excitotoxicity and maintain neuronal integrity. This document collates and presents the core pharmacological data on this compound to serve as a technical resource for the scientific community.
Pharmacodynamics
This compound's pharmacodynamic effects are centered on its neuroprotective and cognitive-enhancing activities.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission and excitotoxicity. Chronic treatment with this compound has been shown to selectively reduce the inward current induced by NMDA, suggesting a non-competitive antagonistic action.
Beyond its effects on the NMDA receptor, this compound also exerts a stabilizing effect on the neuronal cytoskeleton. It has been observed to increase the fraction of polymerized tubulin, thereby enhancing microtubule stability.[1] This action is significant as cytoskeletal instability is a known pathological feature in neurodegenerative diseases like Alzheimer's.
Furthermore, this compound has been shown to prevent the glutamate-induced increase in tau protein expression.[2] Aberrant tau phosphorylation and aggregation are central to the pathology of Alzheimer's disease. By mitigating the overexpression of tau in response to excitotoxic stimuli, this compound may help prevent the formation of neurofibrillary tangles.
Neuroprotective Effects
In vitro studies have demonstrated this compound's ability to protect neurons from various insults. Chronic treatment with nanomolar concentrations of this compound rendered cultured cerebellar granule cells resistant to glutamate-induced excitotoxicity.[2] This neuroprotective effect is functionally associated with the prevention of injury-mediated increases in tau expression.[2]
Table 1: In Vitro Neuroprotective Activity of this compound
| Cell Type | Insult | This compound Concentration | Observed Effect | Reference |
| Rat Cerebellar Granule Cells | Glutamate | Nanomolar concentrations | Resistance to excitotoxicity | [2] |
| Human Neuroblastoma SH-SY5Y | Doxorubicin | Not specified | Prevention of increased tau immunoreactivity and cell death | [2] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in humans, including elderly patients with Alzheimer's disease and individuals with hepatic impairment.
Absorption and Distribution
Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) that has not been explicitly detailed in the available literature.
Metabolism and Excretion
This compound is extensively metabolized in the liver, primarily through aromatic hydroxylation at the 6-position of the benzothiazole moiety, followed by glucuronidation.[3] The cytochrome P450 enzyme CYP2D6 is the main enzyme responsible for the 6-hydroxylation of this compound.[3] Renal excretion of the unchanged parent drug is minimal (less than 0.5%), indicating that metabolism is the primary route of elimination.[3]
Table 2: Single-Dose Pharmacokinetic Parameters of this compound (10 mg) in Healthy vs. Hepatically Impaired Subjects
| Parameter | Healthy Volunteers (n=10) | Severe Hepatic Dysfunction (n=10) | Reference |
| T½ (h) | Not Specified | 39.3 ± 11.5 | [3] |
| AUC₀-∞ (ng·h/mL) | 331 ± 282 | 681 ± 200 | [3] |
Pharmacokinetics in Special Populations
In elderly patients with senile dementia of the Alzheimer's type, a single 10 mg oral dose of this compound resulted in a mean terminal half-life of approximately 33 hours. Upon repeated dosing (10 mg twice daily), steady-state was achieved after about 3 days.
Table 3: Pharmacokinetic Parameters of this compound in Elderly Patients with Alzheimer's Disease
| Parameter | Single Dose (10 mg) | Repeated Dose (10 mg b.d.) | Reference |
| Tmax (h) | Not Specified | Not Specified | |
| Cmax (ng/mL) | Not Specified | 94 (peak) | |
| Trough Concentration (ng/mL) | Not Specified | 53 | |
| T½ (h) | ~33 | ~33 |
Clinical Efficacy
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade through which this compound exerts its neuroprotective effects, integrating its actions on the NMDA receptor, tau protein, and microtubule stability.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Detailed Experimental Protocols
Quantification of this compound in Human Plasma
Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic studies.
Methodology: High-Performance Liquid Chromatography (HPLC) with mass spectrometric detection.[3]
Procedure:
-
Sample Preparation: Plasma samples are subjected to a liquid-liquid extraction procedure to isolate this compound and an internal standard.
-
Chromatographic Separation:
-
Detection: Mass spectrometry is used for the detection and quantification of this compound and the internal standard.
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantification for this assay was reported to be 2 ng/mL.[3]
In Vitro Assessment of Glutamate-Induced Neurotoxicity
Objective: To evaluate the protective effect of this compound against glutamate-induced cell death in cultured neurons.
Cell Culture:
-
Primary cultures of cerebellar granule cells are prepared from rat pups.
-
Cells are plated on poly-L-lysine coated plates and maintained in a suitable culture medium.
Experimental Procedure:
-
This compound Treatment: Neuronal cultures are treated with varying concentrations of this compound. For chronic exposure studies, the treatment is initiated during the development of the cultures.[2]
-
Induction of Excitotoxicity: After the treatment period, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate.
-
Assessment of Cell Viability:
-
MTT Assay: Cell viability is assessed by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.
-
LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell death.
-
-
Analysis of Tau Protein Expression:
-
Western Blotting: Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for total tau and phosphorylated tau to assess changes in their expression levels.[2]
-
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of tubulin.
Methodology: Turbidimetric or fluorescence-based assays.
Procedure:
-
Reaction Mixture: Purified tubulin is prepared in a polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37°C.
-
This compound Addition: this compound at various concentrations is added to the reaction mixture.
-
Monitoring Polymerization:
-
Turbidimetry: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in turbidity indicates microtubule formation.
-
Fluorescence: A fluorescent reporter that binds to polymerized tubulin (e.g., DAPI) can be used, and the increase in fluorescence is measured over time.
-
-
Data Analysis: The kinetics of tubulin polymerization (lag phase, elongation rate, and plateau) are analyzed to determine the effect of this compound on microtubule assembly.
Safety and Tolerability
The available literature on this compound suggests that it is generally well-tolerated. However, a comprehensive safety and tolerability profile from large-scale clinical trials is not publicly available.
Drug Interactions
Given that this compound is metabolized by CYP2D6, there is a potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.[3] Co-administration with potent CYP2D6 inhibitors could lead to increased plasma concentrations of this compound, while co-administration with inducers could decrease its plasma levels. In vitro studies to comprehensively evaluate the drug interaction potential of this compound have not been detailed in the reviewed literature.
Conclusion
This compound presents a compelling pharmacological profile with a dual mechanism of action targeting both NMDA receptor-mediated excitotoxicity and the stabilization of the neuronal cytoskeleton. The available preclinical and pharmacokinetic data support its potential as a neuroprotective agent. However, a more detailed quantitative understanding of its binding affinities, a complete picture of its metabolic fate, and comprehensive data from large-scale clinical trials are necessary to fully elucidate its therapeutic potential in Alzheimer's disease and other neurodegenerative disorders. This technical guide provides a foundational summary of the current knowledge on this compound, intended to aid researchers in the further investigation of this compound.
References
- 1. This compound stabilizes the neuronal cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound and dextromethorphan oxidation capacity in patients with severe hepatic dysfunction and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
Sabeluzole: A Technical Whitepaper on its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the neuroprotective agent Sabeluzole. It synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key mechanisms and workflows. This compound, a benzothiazole derivative, was investigated for its cognitive-enhancing and neuroprotective effects, particularly in the context of Alzheimer's disease and other neurodegenerative conditions. Although its clinical development was discontinued, the study of its mechanisms offers valuable insights into pathways for neuroprotection.
Mechanism of Action
This compound's primary neuroprotective effect stems from its ability to shield neurons from excitotoxicity, a pathological process involving the overactivation of glutamate receptors. Unlike direct receptor antagonists, this compound appears to work downstream, preventing the cascade of events that lead to neuronal death.
-
Anti-Excitotoxicity: Chronic treatment with this compound at nanomolar concentrations has been shown to be highly effective in protecting cultured rat brain neurons from damage induced by glutamate and other excitatory amino acids like N-methyl-D-aspartate (NMDA) and kainic acid.[1] This protection is evidenced by the prevention of lactate dehydrogenase (LDH) release and the preservation of microtubule-associated protein 2 (MAP2), a marker of neuronal integrity.[1]
-
Modulation of Tau Protein: this compound may also exert its effects by influencing tau protein. Studies indicate that this compound treatment can prevent the increase in tau expression that is often triggered by neurotoxic agents.[2] This suggests a mechanism that stabilizes the neuronal cytoskeleton and prevents a common pathological response to cellular injury.
Preclinical Efficacy
This compound demonstrated significant neuroprotective effects across a range of preclinical models, both in vitro and in vivo.
The tables below summarize the quantitative results from key in vitro experiments.
| Cell Model | Neurotoxin | This compound Concentration | Efficacy Outcome | Reference |
| Rat Hippocampal Neurons | 1 mM Glutamate | 10 µM (Acute) | 40% reduction in LDH release | [1] |
| Rat Hippocampal Neurons | 1 mM Glutamate | 0.1 µM (Chronic) | 70-80% reduction in LDH release | [1] |
| Rat Hippocampal Neurons | 1 mM Glutamate | 0.1 µM (Chronic) | Complete prevention of MAP2 loss | [1] |
| Rat Hippocampal Neurons | 5 mM NMDA | 0.1 µM (Chronic) | Full neuronal protection | [1] |
| Rat Hippocampal Neurons | 1 mM Kainic Acid | 0.1 µM (Chronic) | Partial neuronal protection | [1] |
| Rat Hippocampal Neurons | 1 mM Glutamate | 34 ± 13 nM (Chronic) | IC₅₀ for inhibition of LDH release | [1] |
| Human SH-SY5Y Cells | Doxorubicin | Not specified | Prevention of increased tau immunoreactivity and cell death | [2] |
This compound was active in several animal models of cerebral hypoxia and ischemia.
| Animal Model | Condition | This compound Dose | Efficacy Outcome | Reference |
| Mice | Hypobaric Hypoxia | 40 mg/kg | 92.0% increase in survival time | [3] |
| Mice | Anoxic Hypoxia | 40 mg/kg | 27.2% increase in survival time | [3] |
| Mice | Decapitation (Complete Ischemia) | 20 mg/kg | 155.4% increase in gasping time | [3] |
| Rats | Hemic Hypoxia | 2.5 mg/kg | 21.1% increase in survival time | [3] |
| Rats | Anoxic Hypoxia | 5 mg/kg i.v. | 20.5% increase in latency to negative DC-shift | [3] |
| Cats | Asphyxic Hypoxia | 0.5 mg/kg i.v. | Counteracted hypoxia-induced EEG changes | [3] |
Clinical Studies
This compound was advanced to clinical trials to assess its safety, pharmacokinetics, and efficacy in humans.
Pharmacokinetic parameters were determined in elderly patients with Alzheimer's disease.
| Parameter | Single Dose (10 mg) | Steady State (10 mg b.i.d.) | Reference |
| Tmax (Time to Peak) | 1 - 4 hours | Not Applicable | [4] |
| Cmax (Peak Concentration) | ~42 ng/mL | ~94 ng/mL | [4] |
| Trough Concentration | Not Applicable | ~53 ng/mL | [4] |
| Terminal Half-life (t½) | ~33 hours | ~33 hours | [4] |
| Time to Steady State | Not Applicable | ~3 days | [4] |
This compound is metabolized primarily by the cytochrome P450 enzyme CYP2D6.[5] Patients with severe hepatic dysfunction show a significantly prolonged half-life (39.3 h vs. 17.5 h in healthy volunteers) and higher drug exposure (AUC), necessitating dose adjustments in this population.[5]
The efficacy of this compound was evaluated in patients with Alzheimer's disease, healthy elderly volunteers, and epilepsy patients with memory impairment.
| Population | Study Design | Key Findings | Reference |
| Probable Alzheimer's Disease | 1-year, placebo-controlled | Greater stability in some cognitive measures (ADAS); No significant change in brain structure on CT scans. | [6] |
| Healthy Elderly Volunteers | Double-blind, placebo-controlled | Improved serial learning and free recall; Attenuated proactive inhibition. | [7] |
| Epilepsy Patients (Memory Impaired) | 12-week, double-blind, placebo-controlled | 64.3% responders vs. 36.8% in placebo group; Significant improvement in verbal long-term memory. | [8] |
While preclinical data were robust, clinical trials in Alzheimer's disease showed only modest cognitive benefits, which did not translate to changes in structural brain measures.[6] The drug's development for this indication was ultimately discontinued.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
This protocol was used to assess this compound's ability to protect neurons from excitotoxic insults.[1]
-
Cell Culture: Primary neuronal cultures were established from the hippocampal formation of 17-day-old rat embryos. Cells were maintained in culture for 7 days before experiments.
-
Drug Administration:
-
Chronic Treatment: this compound (e.g., 0.1 µM) was added to the culture medium on specified days (e.g., day 1 and day 4).
-
Acute Treatment: this compound (e.g., 10 µM) was added simultaneously with the neurotoxin.
-
-
Induction of Neurotoxicity: After 7 days in culture, neurons were exposed to a neurotoxin (e.g., 1 mM glutamate) for 16 hours.
-
Endpoint Measurement:
-
LDH Assay: A sample of the culture medium was collected to measure the activity of released lactate dehydrogenase (LDH), an indicator of cell death and membrane damage.
-
MAP2 ELISA: The remaining cells were homogenized, and the content of microtubule-associated protein 2 (MAP2) was quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in MAP2 indicates loss of neuronal integrity.
-
This protocol outlines the design of the year-long study in patients with probable Alzheimer's disease.[6]
-
Patient Recruitment: Patients diagnosed with probable Alzheimer's disease were enrolled.
-
Baseline Assessment: Participants underwent initial cognitive testing using the Alzheimer's Disease Assessment Scale (ADAS) and structural brain imaging via computerized tomography (CT).
-
Randomization: Patients were randomly assigned to one of three groups in a double-blind manner:
-
Placebo group
-
This compound 5 mg twice daily
-
This compound 10 mg twice daily
-
-
Treatment Period: The treatment was administered for one year.
-
Follow-up Assessments: Cognitive performance (ADAS) was assessed periodically throughout the study. A final CT scan was obtained at the end of the treatment period.
-
Data Analysis: Changes in cognitive scores and structural brain measurements from baseline were compared between the this compound and placebo groups.
Conclusion
This compound is a potent neuroprotective compound with a clear mechanism of action against excitotoxicity demonstrated in robust preclinical models. It effectively prevents neuronal death caused by glutamate overstimulation and appears to modulate injury-related expression of tau protein. While it showed some positive effects on memory in clinical trials with healthy volunteers and epilepsy patients, its efficacy in slowing the cognitive and structural decline in Alzheimer's disease was limited. The discontinuation of its development highlights the significant challenge of translating potent preclinical neuroprotection into clinical disease modification. Nevertheless, the study of this compound provides a valuable framework for understanding non-receptor-antagonist approaches to combating excitotoxicity and underscores the potential of targeting downstream pathological cascades in neurodegenerative diseases.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the cerebral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose and steady-state pharmacokinetics of this compound in senile dementia of Alzheimer type patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and dextromethorphan oxidation capacity in patients with severe hepatic dysfunction and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of R 58 735 (this compound) on memory functions in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound (R 58,735) on memory functions in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Sabeluzole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabeluzole (R-58,735) is a nootropic and neuroprotective agent that has been investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease. Its primary mechanism of action involves the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors, a key player in glutamatergic neurotransmission and excitotoxicity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and relevant pharmacological data of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its chemical and biological properties in structured tables. Furthermore, signaling pathways associated with its mechanism of action and a logical workflow for its synthesis are visualized using diagrammatic representations.
Chemical Structure and Properties
This compound is a benzothiazole derivative with the systematic IUPAC name 1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol[1][2]. Its chemical structure consists of a benzothiazole moiety linked through a methylamino group to a piperidine ring, which in turn is connected to a 3-(4-fluorophenoxy)propan-2-ol chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | [1][2] |
| CAS Number | 104383-17-7 | [1][3] |
| Molecular Formula | C22H26FN3O2S | [1][3] |
| Molecular Weight | 415.53 g/mol | [2][4] |
| Melting Point | 101.7 °C | [5] |
| Appearance | Solid | [6] |
Synthesis of this compound
The synthesis of this compound has been described in the European Patent EP 184257[5]. The synthesis is a multi-step process involving the formation of key intermediates.
Synthetic Scheme
References
- 1. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound and dextromethorphan oxidation capacity in patients with severe hepatic dysfunction and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMDA receptor antagonism differentially reduces acquisition and expression of sucrose- and fructose-conditioned flavor preferences in BALB/c and SWR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Benzothiazole Derivatives: A Deep Dive into the Structure-Activity Relationship of Sabeluzole and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sabeluzole, a benzothiazole derivative, emerged as a promising neuroprotective agent primarily through its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Although its clinical development was discontinued, the unique structure and mechanism of action of this compound continue to inspire the exploration of novel benzothiazole-containing compounds for the treatment of neurodegenerative diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, alongside detailed experimental protocols for their synthesis and biological evaluation. By presenting quantitative data in a structured format and visualizing key experimental and signaling pathways, this document aims to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation neuroprotective agents.
Introduction: The Therapeutic Promise of this compound
This compound, chemically known as (R)-(-)-4-(2-benzothiazolylmethylamino)-α-[(4-fluorophenoxy)methyl]-1-piperidineethanol, was initially investigated for its potential in treating Alzheimer's disease and other neurological disorders.[3][4] Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in excitatory neurotransmission and excitotoxicity.[2] The benzothiazole moiety, linked to a piperidine ring and a fluorophenoxypropanol side chain, forms the core pharmacophore responsible for its biological activity. Understanding the contribution of each structural component is crucial for designing more potent and selective derivatives.
Core Structure of this compound
The chemical structure of this compound is characterized by three key moieties: the benzothiazole ring system, the central piperidine linker, and the substituted propanol side chain.
-
Benzothiazole Moiety: This heterocyclic system is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[5] In this compound, it is crucial for the interaction with the NMDA receptor.
-
Piperidine Linker: This nitrogen-containing ring provides a flexible yet constrained connection between the benzothiazole and the propanol side chain, influencing the overall conformation and binding affinity of the molecule.
-
Fluorophenoxypropanol Side Chain: The presence of the fluorine atom and the phenoxy group can significantly impact the compound's lipophilicity, metabolic stability, and pharmacokinetic profile.[6] The hydroxyl group on the propanol chain is also a potential site for hydrogen bonding interactions within the receptor binding pocket.
Structure-Activity Relationship (SAR) of Benzothiazole Derivatives
While specific SAR studies on a comprehensive library of this compound derivatives are not extensively published, analysis of related benzothiazole compounds targeting neurological disorders provides valuable insights. The following table summarizes the inhibitory activities of various benzothiazole derivatives against relevant enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). These enzymes are key targets in the development of drugs for Alzheimer's and Parkinson's diseases.
| Compound ID | Modification on Benzothiazole Ring | Linker | Amine Moiety | Target | IC50 (nM)[4] |
| 4a | Unsubstituted | Benzamide | 4-Methylpiperazine | AChE | 23.4 ± 1.1 |
| 4d | Unsubstituted | Benzamide | 4-(2-Fluorophenyl)piperazine | AChE | 35.1 ± 1.5 |
| 4f | Unsubstituted | Benzamide | 4-(4-Chlorophenyl)piperazine | AChE | 28.7 ± 1.3 |
| 4h | 5-Methoxy | Benzamide | 4-Methylpiperazine | AChE | 45.2 ± 2.1 |
| 4k | 5-Methoxy | Benzamide | 4-(2-Fluorophenyl)piperazine | AChE | 51.8 ± 2.5 |
| 4m | 5-Methoxy | Benzamide | 4-(4-Chlorophenyl)piperazine | AChE | 42.9 ± 1.9 |
| 4a | Unsubstituted | Benzamide | 4-Methylpiperazine | MAO-B | 40.3 ± 1.7 |
| 4d | Unsubstituted | Benzamide | 4-(2-Fluorophenyl)piperazine | MAO-B | 55.6 ± 2.4 |
| 4f | Unsubstituted | Benzamide | 4-(4-Chlorophenyl)piperazine | MAO-B | 48.9 ± 2.2 |
| 4h | 5-Methoxy | Benzamide | 4-Methylpiperazine | MAO-B | 62.1 ± 2.8 |
| 4k | 5-Methoxy | Benzamide | 4-(2-Fluorophenyl)piperazine | MAO-B | 70.3 ± 3.1 |
| 4m | 5-Methoxy | Benzamide | 4-(4-Chlorophenyl)piperazine | MAO-B | 59.5 ± 2.6 |
Key SAR Insights:
-
Substitution on the Benzothiazole Ring: The introduction of a methoxy group at the 5-position of the benzothiazole ring generally leads to a slight decrease in inhibitory activity against both AChE and MAO-B.[4]
-
Nature of the Amine Moiety: The substituent on the piperazine ring significantly influences the biological activity. A simple methyl group (as in 4a and 4h ) appears to be optimal for potent inhibition of both enzymes compared to larger, substituted phenyl groups.[4]
-
Linker Group: The benzamide linker in these analogs provides a rigid connection that appears to be favorable for binding to the active sites of AChE and MAO-B.
Experimental Protocols
General Synthesis of Benzothiazole Derivatives
The synthesis of benzothiazole derivatives often follows a multi-step reaction pathway. A representative synthetic scheme is outlined below.[2][4]
Caption: General synthetic workflow for benzothiazole derivatives.
Detailed Methodology:
-
Synthesis of 2-Aminobenzothiazoles: Substituted 2-aminothiophenols are reacted with a suitable ring-closing reagent, such as bromine, in an appropriate solvent to yield the corresponding 2-aminobenzothiazole derivatives.[2]
-
Acylation: The synthesized 2-aminobenzothiazole is then acylated using a substituted benzoyl chloride in the presence of a base to form the N-(benzothiazol-2-yl)benzamide intermediate.[4]
-
N-Alkylation: The final step involves the N-alkylation of the benzamide intermediate with a desired substituted piperazine or piperidine to afford the target benzothiazole derivative.[4] The reaction is typically carried out in a polar aprotic solvent in the presence of a base. Purification is generally achieved through column chromatography.
NMDA Receptor Binding Assay
The affinity of this compound derivatives for the NMDA receptor can be determined using a radioligand binding assay. This assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.
Caption: Workflow for an NMDA receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of male Sprague-Dawley rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.
-
Binding Assay: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, and varying concentrations of the test compound. The incubation is typically carried out at room temperature for a defined period to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects primarily by modulating NMDA receptor activity. Over-activation of NMDA receptors leads to an excessive influx of Ca²⁺ ions, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal cell death. By antagonizing the NMDA receptor, this compound can mitigate this excitotoxic cascade.
Caption: this compound's antagonism of the NMDA receptor signaling pathway.
Conclusion and Future Directions
This compound and its structural analogs represent a valuable chemical space for the development of novel neuroprotective agents. The benzothiazole core, coupled with a flexible linker and a modifiable side chain, offers numerous opportunities for chemical optimization to improve potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive SAR. The integration of computational modeling and in vitro screening assays will be instrumental in guiding the rational design of next-generation compounds with enhanced therapeutic potential for the treatment of devastating neurodegenerative diseases. The detailed methodologies and SAR insights provided in this guide are intended to facilitate these research endeavors.
References
- 1. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 3. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and dextromethorphan oxidation capacity in patients with severe hepatic dysfunction and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neuroprotection by Sabeluzole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective properties of Sabeluzole. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Quantitative Data Summary
This compound has demonstrated neuroprotective effects across various in vitro models of neuronal injury. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its potency and efficacy.
Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity in Rat Cerebellar Granule Cells
| Parameter | Value | Experimental Conditions | Reference |
| IC50 (Glutamate-induced LDH release) | 34 ± 13 nM | Chronic treatment with this compound. | [1] |
| Reduction in NMDA-induced inward current | Significant | Chronic treatment with 0.1 µM this compound for 7 days. | [2] |
| Neuroprotection against Glutamate (1 mM) | 70-80% reduction in LDH release | Single treatment with 0.1 µM this compound between day 1 to 5 of culture. | [1] |
| Neuroprotection against NMDA (5 mM) | Full protection | Chronic treatment with 0.1 µM this compound. | [1] |
| Neuroprotection against Kainic Acid (1 mM) | Partial protection | Chronic treatment with 0.1 µM this compound. | [1] |
Table 2: Neuroprotection in Human SH-SY5Y Neuroblastoma Cells
| Parameter | Effect | Experimental Conditions | Reference |
| Doxorubicin-induced cell death | Prevention | Pre-treatment with this compound. | |
| Doxorubicin-induced Tau immunoreactivity | Prevention | Pre-treatment with this compound. |
Experimental Protocols
This section outlines the detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound.
Primary Culture of Rat Cerebellar Granule Cells
This protocol is fundamental for studying excitotoxicity in a primary neuronal culture model.
Materials:
-
8-day-old Wistar rat pups
-
Dissection medium (e.g., HBSS)
-
Enzyme solution (e.g., Trypsin-EDTA)
-
Plating medium (e.g., Basal Medium Eagle supplemented with fetal bovine serum, glucose, and antibiotics)
-
Poly-L-lysine coated culture plates
-
This compound
-
Glutamate, NMDA, Kainic Acid
Procedure:
-
Cell Isolation: Cerebella are dissected from 8-day-old rat pups and mechanically dissociated. The tissue is then incubated in an enzyme solution (e.g., 0.25% trypsin) to obtain a single-cell suspension.
-
Plating: Cells are plated on poly-L-lysine coated plates at a suitable density in plating medium.
-
This compound Treatment:
-
Induction of Excitotoxicity: After a specified culture period (e.g., 7 days), the culture medium is replaced with a medium containing a neurotoxin such as glutamate (e.g., 1 mM), NMDA (e.g., 5 mM), or kainic acid (e.g., 1 mM) for a defined duration (e.g., 16 hours).[1]
-
Assessment of Neuroprotection: Cell viability and cytotoxicity are assessed using methods like the LDH assay.
SH-SY5Y Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection.
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)
-
Retinoic acid for differentiation
-
Doxorubicin
-
This compound
Procedure:
-
Cell Culture: SH-SY5Y cells are maintained in standard culture conditions.
-
Differentiation: To induce a neuronal phenotype, cells are treated with retinoic acid (e.g., 10 µM) for a period of 5-7 days.
-
This compound Treatment: Differentiated cells are pre-treated with this compound at various concentrations for a specified duration before the addition of the neurotoxin.
-
Induction of Neurotoxicity: Doxorubicin is added to the culture medium to induce cell death and tau pathology.
-
Assessment of Neuroprotection: Cell viability is measured, and changes in tau protein expression or phosphorylation are analyzed by immunocytochemistry or Western blotting.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a common method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Cell culture supernatants from experimental wells
-
Lysis buffer (for maximum LDH release control)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, the culture plate is centrifuged to pellet any detached cells. A portion of the supernatant from each well is carefully transferred to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum LDH release, a set of control wells is treated with a lysis buffer to lyse all cells.
-
Assay Reaction: The LDH assay reagent (a mixture of substrate, cofactor, and dye) is added to each well containing the supernatant.
-
Incubation: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Measurement: The absorbance is measured at an appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Cytotoxicity is calculated as the percentage of LDH released relative to the maximum LDH release control, after subtracting the background absorbance from the culture medium alone.
Western Blotting for Tau Protein
Western blotting is used to detect changes in the expression and phosphorylation of tau protein.
Materials:
-
Cell lysates from treated SH-SY5Y cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-tau, anti-phospho-tau)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse/rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for total tau or a phosphorylated form of tau, followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways involved in this compound's neuroprotection and the general experimental workflows.
Caption: this compound's neuroprotection against glutamate excitotoxicity.
Caption: this compound's protective effect against doxorubicin-induced neurotoxicity.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Sabeluzole Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to assess the efficacy of Sabeluzole, a neuroprotective and nootropic agent. The included protocols and data summaries are intended to guide researchers in designing and implementing studies to evaluate the therapeutic potential of this compound in relevant models of cognitive impairment and neuronal damage.
Overview of this compound and its Mechanism of Action
This compound is a benzothiazole derivative that has demonstrated memory-enhancing and neuroprotective properties in a variety of preclinical studies.[1][2] Its primary mechanism of action is believed to be the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal damage, a process known as excitotoxicity. By modulating NMDA receptor activity, this compound is thought to protect neurons from excitotoxic insults and improve cognitive function. Chronic treatment with this compound has been shown to selectively reduce the functional NMDA response in cultured neurons.[4] Furthermore, its neuroprotective effects may also be linked to the prevention of the glutamate-induced increase in tau protein expression.[2]
In Vivo Animal Models for Efficacy Testing
Social Recognition Test in Rats for Memory Enhancement
This model leverages the natural tendency of rats to investigate novel conspecifics more than familiar ones. A drug that enhances memory will prolong the recognition of a previously encountered juvenile rat.
Experimental Protocol:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are individually housed. Juvenile male rats are used as social stimuli.
-
Apparatus: A clean, standard rat cage with fresh bedding.
-
Habituation: Allow adult rats to acclimate to the testing room for at least 1 hour before the test.
-
Procedure:
-
Acquisition Phase (T1): Place an adult rat in the testing cage with a juvenile rat for a 4-minute exploration period. The time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming) is recorded.
-
Treatment: Immediately after T1, administer this compound (e.g., 2.5 mg/kg, subcutaneously) or vehicle to the adult rat.
-
Retention Phase (T2): After a specific inter-exposure interval (e.g., 2 hours), re-expose the adult rat to either the same (familiar) juvenile or a novel juvenile for a 4-minute period. Record the investigation time.
-
-
Endpoint: A significant reduction in the investigation time of the familiar juvenile during T2 compared to T1 indicates memory retention. This compound's efficacy is demonstrated if the treated group shows a significantly greater reduction in investigation time for the familiar juvenile compared to the vehicle-treated group.
Experimental Workflow:
Caption: Workflow for the Social Recognition Test in Rats.
Chlordiazepoxide-Induced Amnesia in Rats
This model assesses the ability of a compound to reverse amnesia induced by the benzodiazepine chlordiazepoxide.
Experimental Protocol:
-
Animals: Adult male rats.
-
Apparatus: An open field arena to measure locomotor and rearing activities.
-
Procedure:
-
Acquisition Session: Place rats in the open field for an initial exploration session.
-
Treatment: Administer this compound (e.g., 5 or 25 mg/kg, subcutaneously) or vehicle 1 hour before the acquisition session. Immediately after the acquisition session, administer chlordiazepoxide (20 mg/kg, subcutaneously) to induce amnesia.
-
Retention Session: 72 hours after the acquisition session, place the rats back into the open field and record locomotor and rearing activities.
-
-
Endpoint: Chlordiazepoxide-treated animals are expected to show higher locomotor and rearing activities in the retention session, indicating impaired habituation (amnesia). A significant reduction in these activities in the this compound-treated group compared to the chlordiazepoxide-only group indicates a reversal of the amnesic effect.[1]
Permanent Bilateral Occlusion of the Common Carotid Arteries (2VO) in Rats for Chronic Cerebral Hypoperfusion
This surgical model simulates chronic cerebral hypoperfusion, a condition associated with vascular dementia and Alzheimer's disease.
Surgical Protocol:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the ventral neck area. Make a midline cervical incision.
-
Vessel Isolation: Carefully dissect the tissues to expose both common carotid arteries, taking care to separate them from the vagus nerves.
-
Ligation: Ligate both common carotid arteries with surgical silk.
-
Closure: Suture the incision in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
This compound Treatment: this compound or vehicle can be administered chronically (e.g., daily for several weeks) starting at a designated time point after the surgery.
-
Endpoint: Cognitive function can be assessed using behavioral tests like the Morris water maze or object recognition test at the end of the treatment period. Histological analysis of the brain can also be performed to assess neuronal damage.
In Vitro Model for Neuroprotection
Glutamate-Induced Excitotoxicity in Cultured Hippocampal Neurons
This model directly assesses the neuroprotective effects of this compound against excitotoxic neuronal death.
Experimental Protocol:
-
Cell Culture: Culture primary hippocampal neurons from embryonic rat brains.
-
This compound Treatment: Treat the cultured neurons with this compound (e.g., 0.1 µM) or vehicle. Treatment can be acute (e.g., 30 minutes before glutamate exposure) or chronic (e.g., for several days during culture).
-
Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 15-30 minutes).
-
Washout and Incubation: Wash out the glutamate-containing medium and replace it with fresh culture medium. Incubate the cells for 24 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
Experimental Workflow:
Caption: Workflow for Glutamate Excitotoxicity Assay.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: Efficacy of this compound in In Vivo Models
| Animal Model | Species | This compound Dose | Key Finding | Reference |
| Social Recognition Test | Rat | 2.5 mg/kg, s.c. | Significantly increased time spent exploring a novel juvenile rat compared to a familiar one, indicating improved memory. | [1] |
| Chlordiazepoxide-Induced Amnesia | Rat | 5 and 25 mg/kg, s.c. | Prevented the amnesic effect of chlordiazepoxide, as shown by restored habituation in an open field test. | [1] |
| Hypobaric Hypoxia | Mouse | 40 mg/kg | Increased survival time by 92.0% (p < 0.001). | [2] |
| Anoxic Hypoxia | Mouse | 40 mg/kg | Increased survival time by 27.2% (p < 0.001). | [2] |
| Decapitation Model | Mouse | 20 mg/kg | Increased gasping time by 155.4% (p < 0.001). | [2] |
| Hemic Hypoxia | Rat | 2.5 mg/kg | Increased survival time by 21.1% (p < 0.05). | [2] |
Table 2: Efficacy of this compound in In Vitro Models
| Model | Cell Type | This compound Concentration | Key Finding | Reference |
| Glutamate-Induced Excitotoxicity | Cultured Rat Hippocampal Neurons | 0.1 µM (chronic) | Protected neurons from glutamate-induced cell death. | [5] |
| NMDA-Induced Excitotoxicity | Cultured Rat Hippocampal Neurons | 0.1 µM (chronic) | Protected neurons from NMDA-induced cell death. | [5] |
| Kainic Acid-Induced Excitotoxicity | Cultured Rat Hippocampal Neurons | 0.1 µM (chronic) | Provided partial protection against kainic acid-induced neurotoxicity. | [5] |
| Glutamate-Induced LDH Release | Cultured Rat Brain Neurons | IC50: 34 ± 13 nM (chronic) | Potently inhibited glutamate-induced LDH release. | [5] |
Signaling Pathway
This compound's primary mechanism of action involves the modulation of the NMDA receptor. The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized Signaling Pathway of this compound.
References
- 1. A Rodent Model for Chronic Brain Hypoperfusion Related Diseases: Permanent Bilateral Occlusion of the Common Carotid Arteries (2VO) in Rats [bio-protocol.org]
- 2. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
- 5. A Rodent Model for Chronic Brain Hypoperfusion Related Diseases: Permanent Bilateral Occlusion of the Common Carotid Arteries (2VO) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sabeluzole Dissolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Sabeluzole for use in both in vitro and in vivo experimental settings. The following sections outline the necessary materials, step-by-step procedures, and important considerations to ensure consistent and reliable results.
Physicochemical Properties of this compound
This compound is a benzothiazole derivative with neuroprotective properties. A summary of its key physicochemical data is presented in Table 1. While specific solubility values in common laboratory solvents are not widely published, it is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆FN₃O₂S | PubChem |
| Molecular Weight | 415.5 g/mol | PubChem |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. | General Vendor Information |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.155 mg of this compound.
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For a 10 mM stock from 4.155 mg of this compound, add 1 mL of DMSO.
-
-
Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Note on Final Concentration: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments (e.g., Animal Studies)
This protocol provides a general guideline for preparing this compound for oral or parenteral administration in animal models. The final formulation may need to be optimized based on the specific animal model, route of administration, and required dosage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Sterile tubes or vials
-
Vortex mixer
-
pH meter (optional)
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle for administration. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
In a sterile tube, combine the required volumes of DMSO and PEG400.
-
Add the saline to the DMSO/PEG400 mixture.
-
Vortex thoroughly to create a homogenous solution.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Add the this compound powder to the prepared vehicle.
-
-
Ensuring Complete Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but stability at elevated temperatures should be considered.
-
pH Adjustment (Optional): If necessary, the pH of the final formulation can be adjusted to be within a physiologically acceptable range (typically pH 6.5-7.5) using sterile solutions of HCl or NaOH.
-
Storage: The prepared formulation should ideally be used immediately. If short-term storage is necessary, store it protected from light and at a controlled temperature (e.g., 2-8°C), and assess for any precipitation before use.
Table 2: Example Formulation for In Vivo Administration
| Component | Percentage (%) | Volume for 1 mL total |
| DMSO | 10 | 0.1 mL |
| PEG400 | 40 | 0.4 mL |
| Saline (0.9% NaCl) | 50 | 0.5 mL |
Mandatory Visualizations
This compound Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in experimental settings, from preparation to data analysis.
Caption: General experimental workflow for this compound from preparation to analysis.
Proposed Neuroprotective Signaling Pathway of this compound
This compound is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. The diagram below illustrates a simplified signaling pathway associated with NMDA receptor-mediated excitotoxicity and the proposed point of intervention for this compound.
Caption: this compound's proposed mechanism via NMDA receptor antagonism to block excitotoxicity.
Application Notes and Protocols for Sabeluzole Administration in Rodent Models of Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sabeluzole is a benzothiazole derivative that has been investigated for its neuroprotective properties. In the context of ischemic stroke, its mechanism is thought to involve the modulation of glutamate excitotoxicity, a key pathological cascade initiated by cerebral ischemia. These application notes provide a summary of the available preclinical data and detailed protocols for administering this compound in rodent models of stroke, primarily focusing on the widely used middle cerebral artery occlusion (MCAO) model. The provided methodologies are based on established procedures in the field and data from studies on this compound in related models of cerebral ischemia.
Data Presentation
While specific quantitative data for this compound in a focal ischemic stroke model (e.g., MCAO) is limited in the available literature, data from studies on hypoxia and in vitro excitotoxicity models provide insights into its potential efficacy.
Table 1: Effects of this compound in Rodent Hypoxia Models
| Animal Model | Species | This compound Dose | Administration Route | Primary Outcome | Result | Reference |
| Hypobaric Hypoxia | Mice | 40 mg/kg | Not specified | Survival Time | 92.0% increase (p < 0.001) | [1] |
| Anoxic Hypoxia | Mice | 40 mg/kg | Not specified | Survival Time | 27.2% increase (p < 0.001) | [1] |
| Hemic Hypoxia | Rats | 2.5 mg/kg | Not specified | Survival | 21.1% increase (p < 0.05) | [1] |
| Anoxic Hypoxia | Rats | 5 mg/kg | i.v. | Latency to negative DC-shift | 20.5% increase | [1] |
| Incomplete Ischemia (bilateral carotid ligation) | Rats | Not specified | Not specified | Not specified | Weak effect | [1] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Cell Model | Insult | This compound Concentration | Primary Outcome | Result | Reference |
| Cultured Rat Brain Neurons | 1 mM Glutamate | 0.1 µM (chronic) | LDH Release | 70-80% drop | [2] |
| Cultured Rat Brain Neurons | 1 mM Glutamate | 10 µM (acute) | LDH Release | 40% drop | [2] |
| Cultured Rat Brain Neurons | 5 mM NMDA | 0.1 µM (chronic) | Neuroprotection | Full protection | [2] |
| Cultured Rat Brain Neurons | 1 mM Kainic Acid | 0.1 µM (chronic) | Neuroprotection | Partial protection | [2] |
Experimental Protocols
The following protocols describe the induction of focal cerebral ischemia using the MCAO model in rats and subsequent evaluation of the therapeutic effects of this compound.
Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol
This protocol is a standard method for inducing focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a silicone-coated tip
-
Sutures
-
This compound solution (to be prepared based on desired dosage)
-
Vehicle control solution (e.g., saline)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Place the rat in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues and vagus nerve.
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary ligature on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 4-0 nylon monofilament through the ECA stump and into the ICA.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, leave the filament in place for the desired occlusion period (e.g., 60, 90, or 120 minutes). For permanent MCAO, the filament is left in place permanently.
-
After the occlusion period (for transient MCAO), withdraw the filament to allow reperfusion.
-
Suture the neck incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
This compound Administration Protocol
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes for systemic drug administration in rodent stroke models.
Dosage and Timing: Based on the available data from hypoxia models, an intravenous dose of 5 mg/kg could be a starting point for dose-response studies in an MCAO model.[1] The timing of administration is a critical variable. This compound could be administered either before the induction of ischemia (pre-treatment), at the time of reperfusion, or at various time points post-MCAO to determine the therapeutic window.
Example Treatment Groups:
-
Sham Group: Animals undergo the surgical procedure without the insertion of the filament.
-
Vehicle Control Group: MCAO animals receive the vehicle solution at the same time points as the this compound-treated groups.
-
This compound Treatment Groups: MCAO animals receive different doses of this compound (e.g., 1, 5, 10 mg/kg) at a specific time point relative to the ischemic insult.
Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat.
-
Carefully remove the brain and chill it at -20°C for 20-30 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
Neurological Deficit Scoring
Neurological function should be assessed at various time points post-MCAO using a standardized scoring system.
Example Neurological Scoring System (e.g., a 5-point scale):
-
0: No observable neurological deficit.
-
1: Forelimb flexion (contralateral to the ischemic hemisphere).
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling behavior.
-
4: Spontaneous circling or barrel rolling.
-
5: No spontaneous movement or death.
Visualizations
Discussion of Signaling Pathway
Ischemic stroke triggers a cascade of detrimental events, with glutamate excitotoxicity being a primary contributor to neuronal damage. The proposed mechanism of action for this compound in stroke is centered on the mitigation of this excitotoxic cascade.
-
Ischemic Insult and Glutamate Release: A reduction in cerebral blood flow during an ischemic stroke leads to energy failure within neurons. This metabolic stress causes excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft.
-
NMDA Receptor Overactivation: The elevated extracellular glutamate levels lead to the over-activation of N-methyl-D-aspartate (NMDA) receptors on the post-synaptic neuron.
-
Calcium Overload: Persistent activation of NMDA receptors results in a massive influx of calcium ions (Ca²⁺) into the neuron, leading to a state of intracellular calcium overload.
-
Downstream Destructive Pathways: The excessive intracellular Ca²⁺ triggers several downstream pathways that contribute to cell death:
-
Enzymatic Activation: Activation of various enzymes, including proteases (e.g., calpains), lipases, and nucleases, which degrade essential cellular components.
-
Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, leading to impaired energy production and the release of pro-apoptotic factors.
-
Oxidative Stress: Mitochondrial dysfunction contributes to the generation of reactive oxygen species (ROS), which cause oxidative damage to lipids, proteins, and DNA.
-
-
Neuronal Death: The culmination of these processes leads to neuronal cell death through apoptosis and necrosis in the ischemic core and the surrounding penumbra.
This compound's Potential Point of Intervention: Based on in vitro data showing that this compound protects neurons from NMDA-induced toxicity, it is hypothesized that this compound may act by directly or indirectly modulating the NMDA receptor, thereby reducing the massive calcium influx and interrupting the downstream excitotoxic cascade.[2] The dashed arrow in the diagram indicates this proposed, yet to be fully elucidated, inhibitory action. Further research is required to pinpoint the precise molecular target of this compound within this pathway in the context of ischemic stroke.
References
Application Notes and Protocols for Measuring Sabeluzole's Effect on Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sabeluzole is a benzothiazole derivative that has demonstrated neuroprotective properties and potential cognitive-enhancing effects.[1][2] It has been investigated for its therapeutic potential in conditions like Alzheimer's disease, where synaptic dysfunction is a key pathological feature.[1] One of the proposed mechanisms for its beneficial effects is the modulation of synaptic plasticity, the fundamental process underlying learning and memory.[3] These application notes provide detailed protocols for investigating the effects of this compound on synaptic plasticity, specifically focusing on long-term potentiation (LTP) in the hippocampus.
Mechanism of Action
This compound's mechanism of action in the context of synaptic plasticity is not fully elucidated, but evidence points towards its interaction with the glutamatergic system. Chronic exposure to this compound has been shown to selectively reduce the inward current induced by N-methyl-D-aspartate (NMDA), suggesting a modulatory effect on NMDA receptor function.[4] This is significant as NMDA receptors are crucial for the induction of many forms of synaptic plasticity, including LTP.[5] Additionally, this compound has demonstrated neuroprotective effects against excitotoxicity induced by glutamate and NMDA.[2][4]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound from preclinical studies.
| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Long-Term Potentiation (LTP) | Hippocampal slices (guinea pig, in vivo treatment) | 2.5 or 10.0 mg/kg (oral) | Significant enhancement of LTP in the CA1 region. | [3] |
| NMDA-induced inward current | Cultured cerebellar granule cells (rat) | 0.1 µM (chronic exposure for 7 days) | Reduction in NMDA-induced inward current. | [4] |
| Glutamate-induced neurotoxicity | Cultured brain neurons (rat) | IC50: 34 +/- 13 nM (chronic treatment) | Inhibition of glutamate-induced lactate dehydrogenase (LDH) release. | [2] |
Experimental Protocols
Protocol 1: Measuring the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices using Extracellular Field Recordings
This protocol is adapted from established methods for studying LTP in the CA1 region of the hippocampus.[6][7][8]
1. Materials and Reagents
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Rodent (e.g., rat or mouse)
-
Vibratome
-
Recording chamber
-
Bipolar stimulating electrode
-
Glass recording microelectrode
-
Electrophysiology recording setup (amplifier, digitizer, data acquisition software)
2. Methods
2.1. Hippocampal Slice Preparation
-
Anesthetize the rodent and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
2.2. Electrophysiological Recording
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway to stimulate presynaptic fibers.
-
Place a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that evokes an fEPSP with a slope that is 30-50% of the maximum.
2.3. Experimental Procedure
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses every 30 seconds.
-
This compound Application:
-
For in vitro application, switch the perfusion to aCSF containing the desired concentration of this compound. Allow at least 20-30 minutes for the drug to equilibrate in the tissue before LTP induction.
-
For ex vivo studies following in vivo treatment, prepare slices from animals previously treated with this compound.[3]
-
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as Theta-Burst Stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[8]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after LTP induction to monitor the potentiation of the synaptic response.
2.4. Data Analysis
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope during the baseline recording period.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the post-induction recording period.
-
Compare the magnitude of LTP between control (vehicle-treated) and this compound-treated slices using appropriate statistical tests.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for studying its effects on LTP.
Caption: Proposed mechanism of this compound's effect on LTP.
Caption: Experimental workflow for assessing this compound's effect on LTP.
References
- 1. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological treatment dose-relatedly improves learning and hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bennington.edu [bennington.edu]
- 6. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
Cell-Based Assays for Sabeluzole Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabeluzole is a benzothiazole derivative with demonstrated nootropic and neuroprotective properties. Initially investigated for the treatment of Alzheimer's disease, its mechanism of action involves multiple pathways relevant to neuronal health and survival.[1][2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the activity of this compound. These assays are designed to assess its neuroprotective efficacy against excitotoxicity, its impact on tau protein pathology, its microtubule-stabilizing effects, and its potential to mitigate amyloid-beta toxicity.
Data Summary
The following table summarizes the quantitative data on this compound's activity from the cited experiments.
| Assay Type | Cell Line | Challenge | Key Parameter | This compound Concentration | Result | Reference |
| Neuroprotection (Excitotoxicity) | Rat Hippocampal Neurons | 1 mM Glutamate | LDH Release | 34 ± 13 nM | IC50 | [4][5] |
| Neuroprotection (Excitotoxicity) | Rat Hippocampal Neurons | 1 mM Glutamate | LDH Release | 10 µM (acute) | 40% reduction | [4][5] |
| Neuroprotection (Excitotoxicity) | Rat Hippocampal Neurons | 1 mM Glutamate | LDH Release | 0.1 µM (chronic) | 70-80% reduction | [4][5] |
| Neuroprotection (Excitotoxicity) | Rat Hippocampal Neurons | 5 mM NMDA | Cell Viability | 0.1 µM (chronic) | Full protection | [4][5] |
| Tau Pathology | Differentiated SH-SY5Y Cells | Doxorubicin | Tau Immunoreactivity | Not specified | Prevention of increase | [1][6] |
| Microtubule Stabilization | Human TR14 Neuroblastoma Cells | Kinase Activators | Polymerized Tubulin | Not specified | Increased fraction | [7] |
Experimental Protocols
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure. The primary endpoints are the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell lysis, and the quantification of Microtubule-Associated Protein 2 (MAP2), a neuronal-specific cytoskeletal protein.
Materials:
-
Primary rat hippocampal or cortical neurons
-
Neurobasal medium with B-27 supplement
-
Poly-D-lysine coated 96-well plates
-
This compound
-
L-Glutamic acid
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Plating: Seed primary neurons in poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.
-
Cell Culture: Culture the neurons for 7 days in Neurobasal medium supplemented with B-27 at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Induce Excitotoxicity: After 7 days in culture, expose the neurons to 1 mM glutamate for 16 hours.[4][5]
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well for the LDH assay.
-
LDH Measurement: Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at 490 nm.[8]
-
Controls:
-
Untreated cells: for spontaneous LDH release.
-
Cells treated with lysis buffer: for maximum LDH release.
-
Culture medium alone: for background absorbance.[9]
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, normalized to the maximum LDH release control.
Materials:
-
Primary rat hippocampal or cortical neurons
-
Poly-D-lysine coated 24-well plates
-
Lysis buffer
-
Mouse anti-MAP2 monoclonal antibody
-
Peroxidase-labeled goat anti-mouse IgG
-
ABTS (2,2'-azino-di-[3-ethylbenzthiazoline] sulphonate) substrate
-
ELISA plate reader
Procedure:
-
Follow steps 1-4 of the LDH assay protocol using 24-well plates.
-
Cell Lysis: After glutamate exposure, wash the cells with PBS and then lyse them in a suitable lysis buffer.
-
ELISA:
-
Coat a 96-well ELISA plate with the cell lysates overnight at 4°C.
-
Block the plate with a suitable blocking buffer.
-
Add the primary anti-MAP2 antibody and incubate.
-
Wash and add the peroxidase-labeled secondary antibody.
-
Add the ABTS substrate and measure the absorbance at 450 nm.[10]
-
-
Data Analysis: Normalize the MAP2 levels to the total protein concentration in each sample.
Tau Pathology Inhibition Assay
This assay determines the effect of this compound on the expression and phosphorylation of the tau protein, which are hallmarks of neurodegenerative diseases. Differentiated human neuroblastoma SH-SY5Y cells are used as a model system.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Retinoic acid for differentiation
-
Doxorubicin
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-pan-Tau and anti-phospho-Tau (e.g., AT8, PHF-1)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation: Plate SH-SY5Y cells on coverslips and differentiate them with retinoic acid for 5-7 days.
-
This compound Treatment: Treat the differentiated cells with the desired concentration of this compound for 24 hours.
-
Induce Tau Pathology: Add doxorubicin to the culture medium to induce tau hyperphosphorylation and cell death.[1][6]
-
Fixation: After the desired incubation time, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking: Block non-specific antibody binding by incubating with 5% goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against total tau and phosphorylated tau overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of tau and phospho-tau staining.
Microtubule Stabilization Assay
This assay measures the ability of this compound to stabilize the neuronal cytoskeleton by quantifying the amount of polymerized tubulin.
Materials:
-
Human neuroblastoma cell line (e.g., TR14 or SH-SY5Y)
-
This compound
-
Nocodazole (or another microtubule-depolymerizing agent)
-
Fixation and permeabilization buffers
-
Primary antibody: anti-α-tubulin
-
Fluorescently-labeled secondary antibody
-
Fluorescence plate reader or microscope with image analysis software
Procedure:
-
Cell Plating: Plate neuroblastoma cells in a 96-well imaging plate.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Microtubule Depolymerization Challenge: Add a microtubule-depolymerizing agent like nocodazole to the medium for a short period (e.g., 30 minutes) to induce depolymerization in non-stabilized microtubules.[7]
-
Fixation and Staining: Fix, permeabilize, and stain the cells for α-tubulin using immunocytochemistry as described in the tau protocol.
-
Quantification:
-
Plate Reader: Measure the total fluorescence intensity per well using a fluorescence plate reader.
-
Microscopy: Acquire images and quantify the fluorescence intensity of the microtubule network using image analysis software.
-
-
Data Analysis: Compare the fluorescence intensity in this compound-treated wells to control wells (with and without nocodazole) to determine the extent of microtubule stabilization.
Amyloid-Beta (Aβ) Toxicity Assay
This assay assesses the potential of this compound to protect neuronal cells from the cytotoxic effects of amyloid-beta peptides, a key pathological feature of Alzheimer's disease.
Materials:
-
PC12 or SH-SY5Y cells
-
Amyloid-beta (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Aβ Preparation: Prepare oligomeric Aβ(1-42) by dissolving the peptide and incubating it according to established protocols to form toxic oligomers.
-
Cell Plating: Seed PC12 or SH-SY5Y cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Aβ Exposure: Add the prepared Aβ oligomers to the wells and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Signaling Pathways
The neuroprotective effects of this compound are mediated through its interaction with key signaling pathways involved in neuronal survival and death.
Glutamate Excitotoxicity Pathway and this compound's Point of Intervention
Microtubule Dynamics and Tau Pathology
These protocols provide a comprehensive framework for evaluating the multifaceted neuroprotective activities of this compound in vitro. Researchers are encouraged to optimize these protocols for their specific cell models and experimental conditions.
References
- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Immunofluorescence Assay [bio-protocol.org]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound stabilizes the neuronal cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Highly sensitive ELISA-based assay for quantifying protein levels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Sabeluzole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabeluzole is a benzothiazole derivative that has demonstrated neuroprotective properties, primarily through its action as an N-methyl-D-aspartate (NMDA) receptor antagonist. Overstimulation of NMDA receptors is implicated in excitotoxic neuronal cell death, a key pathological feature in various neurodegenerative diseases, including Alzheimer's disease, for which this compound was initially investigated. The development of novel this compound analogs presents a promising avenue for identifying compounds with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of these debilitating conditions.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify promising neuroprotective candidates. The protocols focus on cell-based assays to assess the primary mechanism of action (NMDA receptor antagonism) and the desired therapeutic outcome (neuroprotection against excitotoxicity and oxidative stress).
Data Presentation
The following tables summarize hypothetical quantitative data from a primary high-throughput screen of a library of this compound analogs. This data is provided as a template to illustrate the expected output from the described experimental protocols.
Table 1: Primary Screening for NMDA Receptor Antagonism
| Compound ID | Structure (SMILES) | Concentration (µM) | % Inhibition of NMDA-induced Ca2+ Influx (Mean ± SD) | Z'-factor |
| This compound | CN(c1nc2ccccc2s1)C1CCN(CC(O)COc2ccc(F)cc2)CC1 | 10 | 85 ± 4.2 | 0.78 |
| Analog-001 | CN(c1nc2ccccc2s1)C1CCN(CC(O)COc2ccccc2)CC1 | 10 | 92 ± 3.1 | 0.81 |
| Analog-002 | CN(c1nc2ccccc2s1)C1CCN(CC(O)COc2ccc(Cl)cc2)CC1 | 10 | 78 ± 5.5 | 0.75 |
| Analog-003 | CN(c1nc2c(F)cc(F)c2s1)C1CCN(CC(O)COc2ccc(F)cc2)CC1 | 10 | 95 ± 2.8 | 0.85 |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Analysis of Hit Compounds
| Compound ID | IC50 (µM) for NMDA Receptor Antagonism (Mean ± SD) | Hill Slope | Max Inhibition (%) |
| This compound | 1.2 ± 0.3 | 1.1 | 98 |
| Analog-001 | 0.8 ± 0.1 | 1.0 | 99 |
| Analog-003 | 0.5 ± 0.08 | 1.2 | 99 |
| ... | ... | ... | ... |
Table 3: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
| Compound ID | Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | EC50 (µM) for Neuroprotection (Mean ± SD) |
| This compound | 1 | 75 ± 6.1 | 0.9 ± 0.2 |
| Analog-001 | 1 | 82 ± 5.4 | 0.6 ± 0.1 |
| Analog-003 | 1 | 88 ± 4.9 | 0.4 ± 0.09 |
| ... | ... | ... | ... |
Table 4: Assessment of Reduction in Oxidative Stress
| Compound ID | Concentration (µM) | % Reduction in ROS Levels (DCFDA Assay) (Mean ± SD) |
| This compound | 1 | 65 ± 7.3 |
| Analog-001 | 1 | 72 ± 6.8 |
| Analog-003 | 1 | 78 ± 5.9 |
| ... | ... | ... |
Signaling Pathways and Experimental Workflows
NMDA Receptor Antagonism Signaling Pathway
This compound and its analogs are hypothesized to exert their neuroprotective effects by antagonizing the NMDA receptor, thereby preventing excessive calcium (Ca2+) influx that triggers downstream neurotoxic cascades.
High-Throughput Screening Workflow
The following diagram illustrates the logical workflow for the high-throughput screening of this compound analogs.
Experimental Protocols
Protocol 1: Primary HTS for NMDA Receptor Antagonists using a Fluorescent Calcium Influx Assay
Objective: To identify this compound analogs that inhibit NMDA receptor-mediated intracellular calcium influx in a high-throughput format.
Materials:
-
HEK293 cells stably co-expressing the NR1 and NR2A subunits of the NMDA receptor.
-
Assay medium: Neurobasal medium without phenol red.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
NMDA.
-
Glycine.
-
This compound analog library (dissolved in DMSO).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling.
Methodology:
-
Cell Plating:
-
Seed HEK293-NR1/NR2A cells into 384-well plates at a density of 20,000 cells/well in 20 µL of assay medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay medium.
-
Remove the cell culture medium and add 20 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells twice with 40 µL of assay medium.
-
Add 10 µL of the this compound analogs at various concentrations (e.g., a final concentration of 10 µM for primary screening) to the appropriate wells. Include positive (e.g., a known NMDA receptor antagonist like MK-801) and negative (DMSO vehicle) controls.
-
Incubate for 15 minutes at room temperature.
-
-
NMDA Receptor Activation and Signal Detection:
-
Prepare an agonist solution containing 200 µM NMDA and 20 µM glycine in assay medium.
-
Using the fluorescence plate reader's integrated liquid handler, add 10 µL of the agonist solution to each well.
-
Immediately begin kinetic fluorescence reading (excitation: 488 nm, emission: 520 nm) for 2-3 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
-
For hit compounds, perform dose-response curves to determine the IC50 values.
-
Protocol 2: Secondary Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Objective: To evaluate the ability of hit compounds to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Neuronal culture medium.
-
Glutamate.
-
Hit compounds from the primary screen.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well clear cell culture plates.
-
Absorbance plate reader.
Methodology:
-
Cell Plating:
-
Seed neuronal cells into 96-well plates at an appropriate density and allow them to differentiate for 5-7 days.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the hit compounds for 1-2 hours.
-
-
Glutamate-Induced Excitotoxicity:
-
Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for 24 hours. Include a control group with no glutamate treatment.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated and glutamate-only treated controls.
-
Determine the EC50 for neuroprotection for each active compound.
-
Protocol 3: Secondary Assay for Reduction of Oxidative Stress
Objective: To assess the ability of hit compounds to reduce intracellular reactive oxygen species (ROS) levels following an oxidative challenge.
Materials:
-
Neuronal cells (as in Protocol 2).
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) dye.
-
Hydrogen peroxide (H2O2) or another ROS-inducing agent.
-
Hit compounds.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating and Compound Treatment:
-
Plate and treat neuronal cells with hit compounds as described in Protocol 2.
-
-
Oxidative Stress Induction:
-
After compound pre-treatment, expose the cells to an ROS-inducing agent (e.g., 100 µM H2O2) for 1 hour.
-
-
ROS Detection (DCFDA Assay):
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence (excitation: 485 nm, emission: 535 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage reduction in ROS levels for each compound concentration relative to the vehicle-treated and H2O2-only treated controls.
-
Sabeluzole in Primary Cortical Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sabeluzole in primary cortical neuron cultures, summarizing its neuroprotective effects and providing detailed protocols for its application. This compound has demonstrated significant potential in protecting neurons from excitotoxic insults, making it a valuable tool for neurodegenerative disease research.
Introduction to this compound
This compound is a benzothiazole derivative with cognitive-enhancing and neuroprotective properties. In primary neuronal cultures, it has been shown to mitigate the neurotoxic effects of excitatory amino acids such as glutamate and N-methyl-D-aspartate (NMDA)[1][2]. Its mechanism of action involves the modulation of neuronal signaling pathways associated with excitotoxicity and the stabilization of the neuronal cytoskeleton.
Neuroprotective Effects of this compound
This compound confers neuroprotection through several key mechanisms:
-
Inhibition of Glutamate-Induced Excitotoxicity: this compound effectively reduces neuronal cell death caused by excessive glutamate exposure. This is evidenced by a significant decrease in the release of lactate dehydrogenase (LDH), a marker of cell lysis[1].
-
Preservation of Neuronal Structure: The compound helps maintain the integrity of the neuronal cytoskeleton by preventing the degradation of Microtubule-Associated Protein 2 (MAP2), a protein crucial for neuronal structure and function[1].
-
Modulation of NMDA Receptor Function: Chronic treatment with this compound has been shown to selectively reduce the inward current induced by NMDA, suggesting a modulatory effect on NMDA receptor function[2].
-
Prevention of Tau Protein Alterations: this compound has been observed to prevent the increase in tau protein expression that is often associated with neuronal injury [from step 2].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in primary neuronal cultures.
Table 1: Effect of this compound on Glutamate-Induced LDH Release in Hippocampal Neuron Cultures
| Treatment Condition | This compound Concentration | Duration of Treatment | % Reduction in Glutamate-Induced LDH Release |
| Acute | 10 µM | Co-treatment with Glutamate | 40%[1] |
| Single Chronic | 0.1 µM | Days 1-5 in culture | 70-80%[1] |
| Chronic | 0.1 µM | Days 1 and 4 in culture | Complete protection (no significant LDH release)[1] |
Table 2: Neuroprotective Efficacy of Chronic this compound Treatment Against Various Excitotoxins in Hippocampal Neuron Cultures
| Excitotoxin | This compound Concentration (Chronic) | Level of Protection |
| 1 mM Glutamate | 0.1 µM | Full[1] |
| 5 mM NMDA | 0.1 µM | Full[1] |
| 1 mM Kainic Acid | 0.1 µM | Partial[1] |
| 30 µM Veratridine | 0.1 µM | Partial[1] |
Table 3: Potency of this compound in Inhibiting Glutamate-Induced LDH Release
| Compound | Treatment | IC50 Value |
| This compound | Chronic | 34 ± 13 nM[1] |
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for the culture of primary rat cortical neurons.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX™
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coating of Culture Vessels:
-
Coat culture plates or coverslips with 10 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
The following day, wash the vessels three times with sterile water and allow them to dry.
-
Incubate with 5 µg/mL laminin in HBSS for at least 4 hours at 37°C before use.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horn and place it in a petri dish containing ice-cold HBSS.
-
Remove the embryos and dissect the cortices from the embryonic brains.
-
Transfer the cortical tissue to a 15 mL conical tube and wash with HBSS.
-
Aspirate the HBSS and add 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Plating and Maintenance:
-
Determine the cell density using a hemocytometer.
-
Plate the cells at a density of 1.5 x 10^5 cells/cm^2 in Neurobasal medium supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days.
-
This compound Treatment and Excitotoxicity Assay
Materials:
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Glutamate stock solution
-
Primary cortical neuron cultures (7-10 days in vitro)
-
LDH cytotoxicity assay kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
This compound Treatment (Chronic):
-
For chronic treatment, add this compound to the culture medium at the desired final concentration (e.g., 0.1 µM) at specified time points (e.g., day 1 and day 4 in culture)[1].
-
-
Induction of Excitotoxicity:
-
On the day of the experiment (e.g., day 7 in vitro), remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh culture medium containing the desired concentration of glutamate (e.g., 1 mM) with or without this compound (for acute treatment, e.g., 10 µM)[1].
-
Incubate for the desired duration (e.g., 16 hours) at 37°C[1].
-
-
Assessment of Cell Death (LDH Assay):
-
After the incubation period, collect the culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay to measure the amount of LDH released into the medium.
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released in the experimental wells to the maximum LDH release.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's neuroprotective mechanism against glutamate excitotoxicity.
Caption: Workflow for assessing this compound's neuroprotective effects.
Caption: Logical relationship of this compound's action and effects.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sabeluzole in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabeluzole is a benzothiazole derivative with demonstrated nootropic and neuroprotective properties. Initially investigated for Alzheimer's disease, its mechanism of action makes it a compound of interest for broader neuroprotection research.[1] Organotypic slice cultures, which preserve the three-dimensional cytoarchitecture and synaptic connectivity of brain tissue, offer a valuable ex vivo model to study the effects of neuroprotective agents like this compound. These cultures allow for the investigation of complex neuronal networks in a controlled environment, bridging the gap between dissociated cell cultures and in vivo studies.
These application notes provide a comprehensive guide for the use of this compound in organotypic slice cultures, covering its neuroprotective effects, mechanism of action, and detailed experimental protocols. The information is intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in models of neurodegeneration and excitotoxicity.
Neuroprotective Effects of this compound
This compound has been shown to exert significant neuroprotective effects against a variety of insults in neuronal cultures. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids.[2]
Key findings on the neuroprotective actions of this compound include:
-
Protection against Excitotoxicity: this compound demonstrates a potent ability to protect neurons from excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA).[2][3] Chronic treatment with nanomolar concentrations of this compound can make mature neurons resistant to glutamate-induced excitotoxicity.[4]
-
Reduction of Neuronal Damage Markers: In models of glutamate-induced neurotoxicity, this compound treatment has been shown to reduce the release of lactate dehydrogenase (LDH), a marker of cell death. Acute treatment with 10 µM this compound resulted in a 40% drop in glutamate-induced LDH release, while chronic treatment with 0.1 µM this compound led to a 70-80% reduction.[2] Furthermore, this compound helps maintain levels of microtubule-associated protein 2 (MAP2), a marker of neuronal integrity.[2]
-
Inhibition of Tau Hyperphosphorylation: Neurotoxic insults can lead to an increase in the expression and phosphorylation of the tau protein, a hallmark of several neurodegenerative diseases. This compound has been found to prevent this injury-mediated increase in tau expression, suggesting a role in maintaining cytoskeletal stability.[1][4]
-
Enhancement of Neurite Outgrowth: this compound has been observed to promote neurite outgrowth in cultured neurons, suggesting a potential role in neuronal repair and regeneration.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.
| Parameter | Value | Cell Type/Model | Reference |
| IC50 (Glutamate-induced LDH release) | 34 +/- 13 nM | Cultured rat brain neurons | [2] |
| Acute Neuroprotection | 40% reduction in LDH | 10 µM this compound, Glutamate-treated neurons | [2] |
| Chronic Neuroprotection | 70-80% reduction in LDH | 0.1 µM this compound, Glutamate-treated neurons | [2] |
| Neurite Outgrowth | 10-30% enhancement | 0.1-0.5 µM this compound, Hippocampal neurons | [5] |
| Condition | This compound Concentration | Outcome | Reference |
| Glutamate (1 mM) Induced Excitotoxicity | 0.1 µM (chronic) | No significant LDH release or change in MAP2 levels | [2] |
| NMDA (5 mM) Induced Neurotoxicity | 0.1 µM (chronic) | Full neuronal protection | [2] |
| Kainic Acid (1 mM) Induced Neurotoxicity | 0.1 µM (chronic) | Partial neuronal protection | [2] |
| Doxorubicin-induced Tau Immunoreactivity | Not specified | Prevention of increased tau immunoreactivity and subsequent cell death | [4] |
Mechanism of Action
The neuroprotective effects of this compound are attributed to its multi-target mechanism of action, which includes the modulation of NMDA receptor function and the stabilization of the neuronal cytoskeleton.
-
NMDA Receptor Modulation: Chronic exposure to this compound has been shown to selectively reduce the inward current induced by NMDA, without affecting non-NMDA receptor responses.[3] This suggests that this compound may not act as a direct channel blocker but rather modulates the receptor's function over time, potentially reducing its sensitivity to excitotoxic stimuli.
-
Cytoskeletal Stabilization and Tau Regulation: this compound has been found to stabilize the neuronal cytoskeleton by promoting the polymerization of tubulin.[1] This action is closely linked to its ability to prevent the neurotoxin-induced increase in tau protein expression.[4] By maintaining a stable microtubule network, this compound may prevent the downstream pathological consequences of cytoskeletal instability that are implicated in neurodegenerative diseases.
Signaling Pathways
The signaling pathways modulated by this compound are central to its neuroprotective effects. Below are diagrams illustrating the proposed mechanisms.
Experimental Protocols
Preparation of Organotypic Slice Cultures
This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.
Materials:
-
Postnatal day 7-9 rat or mouse pups
-
Dissection medium: Hibernate-A medium supplemented with B27 and GlutaMAX
-
Culture medium: Neurobasal-A medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Sterile dissection tools
Procedure:
-
Anesthetize and decapitate the postnatal pup in accordance with approved animal welfare protocols.
-
Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a petri dish containing ice-cold dissection medium.
-
Carefully place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
-
Incubate the slice cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 2-3 days.
Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO. Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity. A vehicle control (culture medium with the same concentration of DMSO) should be included in all experiments.
-
Treatment of Slice Cultures:
-
Acute Treatment: For acute neuroprotection studies, apply the this compound-containing medium to the slice cultures 30-60 minutes prior to inducing the excitotoxic insult.
-
Chronic Treatment: For chronic neuroprotection or long-term studies, replace the culture medium with this compound-containing medium at each medium change (every 2-3 days) for the desired duration of the experiment.
-
Induction of Excitotoxicity
Materials:
-
Glutamate or NMDA
-
Culture medium
Procedure:
-
Prepare a stock solution of the excitotoxin (e.g., 100 mM glutamate or 50 mM NMDA) in sterile water or a suitable buffer.
-
Dilute the excitotoxin stock solution in culture medium to the desired final concentration (e.g., 100 µM glutamate or 50 µM NMDA).
-
For experiments, replace the existing culture medium with the excitotoxin-containing medium.
-
Incubate the slices for the desired duration of the insult (e.g., 24 hours).
-
After the insult, remove the excitotoxin-containing medium and replace it with fresh, pre-warmed culture medium (with or without this compound, depending on the experimental design).
Assessment of Neuroprotection
1. Lactate Dehydrogenase (LDH) Assay:
-
Collect the culture medium at the end of the experiment.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, following the manufacturer's instructions.
-
Express the results as a percentage of the positive control (maximal LDH release).
2. Propidium Iodide (PI) Staining:
-
Add PI (e.g., 2 µg/mL) to the culture medium.
-
Incubate for 30 minutes at 37°C.
-
Visualize and quantify the PI-positive (dead) cells using fluorescence microscopy.
3. Immunocytochemistry for Neuronal Markers:
-
Fix the slice cultures with 4% paraformaldehyde.
-
Perform immunocytochemistry using antibodies against neuronal markers such as NeuN (for neuronal nuclei) or MAP2 (for dendrites).
-
Visualize and quantify the stained neurons using microscopy and image analysis software.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the effects of this compound in organotypic slice cultures.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound accelerates neurite outgrowth in different neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sabeluzole Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for sabeluzole, a nootropic and neuroprotective agent. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a primary focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as R-58,735) is an investigational drug that has been studied for its nootropic and neuroprotective properties, particularly in the context of Alzheimer's disease and sleep apnea.[1] Its principal mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2] By blocking NMDA receptors, this compound can modulate glutamatergic neurotransmission, which is implicated in various neurological functions and disease processes.
Q2: I am having trouble dissolving this compound. What are its known solubility properties?
Direct, quantitative solubility data for this compound in common laboratory solvents is not widely published in publicly available literature or safety data sheets. One available safety data sheet explicitly states "solubility no data available". This suggests that researchers may need to determine the solubility empirically for their specific experimental needs.
Based on its chemical structure (a benzothiazole derivative), this compound is predicted to be a poorly water-soluble, lipophilic compound. The computed XLogP3 value, a measure of lipophilicity, is 4.6, indicating high lipophilicity and consequently low aqueous solubility.[3]
Q3: What are some recommended solvents for preparing this compound stock solutions?
For poorly water-soluble, lipophilic compounds like this compound, the following organic solvents are commonly used to prepare concentrated stock solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
It is crucial to first prepare a high-concentration stock solution in one of these solvents before diluting it into your aqueous experimental medium.
Q4: My this compound precipitates when I dilute the stock solution into my aqueous buffer. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Use a co-solvent: Incorporating a small percentage of an organic solvent (like ethanol or DMSO) in your final aqueous solution can help maintain solubility. However, be mindful of the potential biological effects of the solvent on your experimental system.[4][5]
-
Incorporate surfactants: Surfactants such as Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that enhance the solubility of hydrophobic drugs.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their aqueous solubility.
-
pH adjustment: The solubility of compounds with ionizable groups can be influenced by pH. While this compound's structure contains basic nitrogen atoms, the effect of pH on its solubility would need to be experimentally determined.
Troubleshooting Guide: this compound Formulation and Handling
This guide provides a systematic approach to addressing solubility and formulation challenges with this compound.
Problem 1: this compound powder is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient solvent volume | Gradually add more solvent while vortexing or sonicating. | The concentration may be exceeding the solubility limit of the solvent. |
| Inappropriate solvent choice | Try a different organic solvent such as DMSO, DMF, or ethanol. | The polarity of the solvent may not be optimal for this compound. |
| Low temperature | Gently warm the solution (e.g., to 37°C). | Solubility often increases with temperature. Ensure the compound is heat-stable. |
| Compound has degraded or is of poor quality | Verify the purity and integrity of your this compound sample. | Impurities can affect solubility. |
Problem 2: this compound precipitates out of solution during my experiment.
| Possible Cause | Troubleshooting Step | Rationale |
| Supersaturation in aqueous media | Decrease the final concentration of this compound in your experiment. | The concentration in the final aqueous medium is exceeding its solubility limit. |
| Insufficient co-solvent or surfactant | Increase the percentage of co-solvent or add a biocompatible surfactant to your final medium. | These agents help to keep the hydrophobic compound dispersed in an aqueous environment. |
| pH of the medium | Test the solubility of this compound at different pH values to see if it is pH-dependent. | The ionization state of the molecule can significantly impact its solubility. |
| Interaction with other components in the medium | Prepare the this compound solution in a simpler buffer first to identify potential interactions. | Components like salts or proteins in complex media can sometimes cause precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound has not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Continue adding DMSO incrementally and vortexing/sonicating until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: Always start with a small amount of solvent and gradually increase it to achieve the desired concentration. This helps to avoid using an excessive volume of solvent.
Protocol 2: Formulation of this compound for In Vitro Cellular Assays
This protocol describes how to dilute a this compound stock solution into a cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
In a sterile polypropylene tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to the medium. Never add the aqueous medium to the concentrated stock solution.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, consider preparing an intermediate dilution in a medium with a higher percentage of co-solvent or a surfactant before the final dilution.
-
Use the final diluted solution immediately in your cell-based assay.
Important Consideration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
This compound Mechanism of Action: NMDA Receptor Antagonism
This compound functions as an antagonist at the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing the influx of Ca²⁺. This calcium influx triggers a variety of downstream signaling cascades. This compound, by blocking this receptor, inhibits these downstream effects.
Caption: this compound's antagonism of the NMDA receptor.
Experimental Workflow for Solubility Determination
For a compound with unknown solubility like this compound, a systematic workflow is necessary to determine the optimal solvent and concentration for your experiments.
Caption: Workflow for determining this compound solubility.
References
- 1. medkoo.com [medkoo.com]
- 2. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H26FN3O2S | CID 59823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sabeluzole Concentration for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sabeluzole in neuroprotection assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during neuroprotection assays with this compound.
| Question | Answer |
| 1. What is the recommended starting concentration range for this compound in neuroprotection assays? | Based on published studies, a good starting point for chronic treatment is in the nanomolar (nM) range, specifically around 0.1 µM. For acute treatment models, concentrations up to 10 µM have been shown to be effective.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| 2. My this compound is not dissolving properly. How should I prepare my stock solution? | This compound's solubility can be a limiting factor. It is advisable to prepare a high-concentration stock solution in an organic solvent like DMSO. For cell culture experiments, ensure the final concentration of the solvent in the media is minimal (typically <0.1%) to avoid solvent-induced toxicity. |
| 3. I am observing toxicity in my cell cultures even at low this compound concentrations. What could be the cause? | Several factors could contribute to unexpected toxicity: - Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line. - Compound Purity: Verify the purity of your this compound batch. Impurities can have off-target effects. - Cell Health: Ensure your neuronal cultures are healthy and not stressed before adding the compound. Stressed cells can be more susceptible to toxicity. |
| 4. My results with this compound are inconsistent between experiments. How can I improve reproducibility? | Inconsistent results can arise from several sources: - Stock Solution Stability: Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific stability data for this compound in solution is not readily available, it is best practice to store stock solutions at -20°C or -80°C in small aliquots. - Treatment Duration and Timing: Standardize the duration of this compound pre-treatment and the timing of the neurotoxic insult. - Cell Density: Plate cells at a consistent density for all experiments, as cell density can influence susceptibility to neurotoxicity. |
| 5. What are the known mechanisms of action for this compound's neuroprotective effects? | This compound has been shown to exert its neuroprotective effects through multiple mechanisms. A key mechanism is the prevention of the glutamate-induced increase in tau protein expression.[3] It does not appear to alter the basal expression of tau proteins.[3] While not directly demonstrated for this compound, a related compound, Lubeluzole, has been shown to modulate the nitric oxide (NO) signaling pathway, which is implicated in excitotoxicity.[4] |
| 6. Which neurotoxic insults are appropriate to test the efficacy of this compound? | This compound has demonstrated efficacy against excitotoxicity induced by glutamate, N-methyl-D-aspartate (NMDA), and kainic acid.[1][2] It has also shown protection against toxicity induced by veratridine, a sodium channel activator.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data from published literature to guide experimental design.
Table 1: Effective Concentrations of this compound in Neuroprotection Assays
| Treatment Type | Concentration | Cell Type | Neurotoxic Insult | Observed Effect | Reference |
| Chronic | 0.1 µM | Rat hippocampal neurons | Glutamate (1 mM) | 70-80% drop in glutamate-induced LDH release | [1][2] |
| Acute | 10 µM | Rat hippocampal neurons | Glutamate (1 mM) | 40% drop in released LDH induced by glutamate | [1][2] |
| Chronic | Nanomolar range | Rat cerebellar granule cells | Glutamate | Resistance to excitotoxicity | [3] |
Table 2: IC50 Value for this compound
| Parameter | Value | Cell Type | Neurotoxic Insult | Reference |
| IC50 (LDH release inhibition) | 34 ± 13 nM | Rat hippocampal neurons | Glutamate (1 mM) | [1][2] |
Experimental Protocols
Detailed methodologies for key neuroprotection assays are provided below.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Neuronal cell culture medium
-
This compound
-
Neurotoxic agent (e.g., Glutamate)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired pre-treatment period (e.g., 24 hours for chronic treatment).
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 1 mM Glutamate) to the appropriate wells.[1][2] Include a negative control (untreated cells) and a positive control (cells treated with the neurotoxin only).
-
Incubation: Incubate the plate for the specified duration of the neurotoxic insult (e.g., 16 hours).[1][2]
-
LDH Measurement:
-
Carefully collect 50-100 µL of the culture supernatant from each well.[6]
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the supernatant to a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[5]
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, using the negative and positive controls to define the 0% and 100% cytotoxicity levels, respectively.
Protocol 2: Microtubule-Associated Protein 2 (MAP2) ELISA for Neuronal Survival
This ELISA-based method quantifies the levels of MAP2, a neuron-specific protein, as an indicator of neuronal survival.[1][7]
Materials:
-
24- or 48-well cell culture plates
-
Neuronal cell culture medium
-
This compound
-
Neurotoxic agent (e.g., Glutamate)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-MAP2 monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Substrate solution (e.g., TMB or ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 of the LDH assay protocol in a 24- or 48-well plate format.
-
Cell Fixation: After treatment, carefully remove the culture medium and wash the cells twice with PBS. Fix the cells with the fixation solution for 20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-MAP2 antibody in blocking buffer according to the manufacturer's recommendation. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature in the dark.
-
Substrate Development: Wash the cells five times with PBS. Add the substrate solution and incubate until a color change is observed.
-
Measurement: Add the stop solution to each well. Transfer the solution to a 96-well plate and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[8]
-
Data Analysis: Normalize the absorbance readings to the control wells to determine the percentage of neuronal survival.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's neuroprotective action.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of lubeluzole is mediated through the signal transduction pathways of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH Cytotoxicity Assay [bio-protocol.org]
- 7. Quantification of neuron survival in monolayer cultures using an enzyme-linked immunosorbent assay approach, rather than by cell counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive ELISA-based assay for quantifying protein levels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Sabeluzole Dose-Response Curve Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in sabeluzole dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzothiazole derivative that has been investigated for its nootropic and neuroprotective properties, particularly in the context of Alzheimer's disease. Its primary mechanism of action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. By blocking the NMDA receptor, this compound can inhibit excessive neuronal excitation and subsequent excitotoxicity, a common pathway in many neurodegenerative disorders.
Q2: What are the common in vitro models used to assess this compound's neuroprotective effects?
Common in vitro models include primary neuronal cultures (e.g., from rat hippocampus or cerebellum) and human neuroblastoma cell lines such as SH-SY5Y. These models are often used in glutamate-induced excitotoxicity assays, where neuronal death is induced by excessive glutamate exposure, and the protective effect of this compound is measured.
Q3: What is a typical dose range for this compound in in vitro experiments?
Based on published studies, nanomolar to low micromolar concentrations of this compound have been shown to be effective. For instance, an IC50 of 34 ± 13 nM has been reported for the inhibition of glutamate-induced lactate dehydrogenase (LDH) release in cultured rat brain neurons after chronic treatment. However, the optimal concentration can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured.
Q4: What are the main downstream signaling pathways affected by this compound?
As an NMDA receptor antagonist, this compound primarily modulates signaling pathways activated by calcium influx through the NMDA receptor channel. Overactivation of this receptor can lead to the activation of various downstream pathways involved in excitotoxicity, including the activation of nitric oxide synthase (nNOS), mitochondrial dysfunction, and activation of cell death programs. By blocking the NMDA receptor, this compound can help to prevent the initiation of these detrimental cascades. The pro-survival pathways potentially promoted by modulating NMDA receptor activity include the PI3K/Akt pathway, which can lead to the activation of the transcription factor CREB and the inhibition of pro-apoptotic proteins.
Troubleshooting Dose-Response Curve Variability
Variability in this compound dose-response curves can arise from multiple factors, ranging from compound handling to the specifics of the experimental setup. The following sections provide a structured guide to troubleshoot common issues.
Compound Preparation and Stability
Inconsistent preparation of this compound stock solutions and degradation of the compound during storage or experiments are major sources of variability.
Potential Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Media | This compound has a high XLogP3 value (4.6), indicating poor water solubility. When a concentrated DMSO stock is diluted into aqueous cell culture media, the compound can precipitate. | - Prepare fresh dilutions from a concentrated DMSO stock for each experiment.- Visually inspect for precipitation after dilution into media.- If precipitation occurs, consider using a lower final DMSO concentration or preparing a more dilute stock solution. |
| Degradation of this compound | The stability of this compound in aqueous solutions over time, especially at 37°C in an incubator, may be limited. | - Aliquot DMSO stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Prepare working solutions immediately before use.- Include a positive control with a known stable NMDA receptor antagonist to assess assay performance. |
| Inaccurate Pipetting of Concentrated Stock | Small volumes of highly concentrated stock solutions are prone to pipetting errors, leading to significant variations in the final concentrations. | - Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed.- Prepare an intermediate dilution series to increase the volumes being pipetted for the final assay plate. |
Cell Culture and Assay Conditions
The physiological state of the cells and the specifics of the assay protocol can significantly impact the observed dose-response relationship.
Potential Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Variable Cell Density | Inconsistent cell numbers across wells can lead to variability in the response to both the neurotoxic insult and the protective compound. | - Use a hemocytometer or an automated cell counter to ensure accurate cell seeding density.- Allow cells to adhere and distribute evenly before treatment. Visually inspect plates before adding compounds. |
| Inconsistent Glutamate-Induced Excitotoxicity | The magnitude of the excitotoxic insult can vary between experiments, shifting the dose-response curve of this compound. | - Use a consistent source and lot of glutamate.- Optimize and standardize the glutamate concentration and exposure time to achieve a consistent level of cell death (typically 50-70%).- Ensure a consistent cell density, as this can influence the effective glutamate concentration per cell. |
| Presence of Serum Proteins | This compound may bind to proteins in the fetal bovine serum (FBS) in the cell culture medium, reducing its free concentration and apparent potency. The concentration of albumin in FBS can range from approximately 23 g/L to 50 g/L, which can lead to significant drug sequestration. | - Consider reducing the serum concentration or using serum-free media during the this compound treatment and excitotoxicity induction phases of the experiment.- If serum is required, use a consistent lot of FBS throughout the experiments and be aware that the effective concentration of this compound may be lower than the nominal concentration. |
| Variability in NMDA Receptor Subunit Expression | The specific subtypes of NMDA receptors expressed can influence the potency of this compound. For example, SH-SY5Y cells, when differentiated, express high levels of NR1, NR2C, and NR2D subunits, with low levels of NR2A and NR2B.[1][2][3][4] This expression profile can differ from that of primary neurons. | - Be aware of the NMDA receptor subunit expression profile of your cell model.- If possible, use a cell line with a stable and well-characterized NMDA receptor expression profile. |
Data Analysis and Interpretation
Proper data normalization and curve fitting are essential for obtaining reliable and reproducible dose-response parameters.
Potential Issues & Solutions
| Issue | Potential Cause | Recommended Solution |
| Inappropriate Normalization | Incorrectly defining the 0% and 100% effect levels can lead to inaccurate EC50/IC50 values. | - Include appropriate controls on every plate: "vehicle + vehicle" (100% viability), "vehicle + glutamate" (0% protection), and "this compound + glutamate" for the dose-response points.- Normalize the data to the "vehicle + vehicle" and "vehicle + glutamate" controls. |
| Poor Curve Fit | Insufficient data points or an inappropriate concentration range can result in a poorly defined sigmoidal curve. | - Use a sufficient number of concentrations (e.g., 8-10) spanning a wide range to define the top and bottom plateaus of the curve.- Use non-linear regression analysis with an appropriate model (e.g., four-parameter logistic equation) to fit the data. |
Experimental Protocols
Key Experiment: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
1. Cell Culture and Plating:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.
-
For differentiation, treat cells with retinoic acid (e.g., 10 µM) for 5-7 days to induce a more neuronal phenotype with increased NMDA receptor expression.
-
Seed the differentiated SH-SY5Y cells into 96-well plates at a pre-determined optimal density (e.g., 2 x 10^4 cells/well) and allow them to adhere for 24 hours.
2. This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in serum-free medium to obtain the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Carefully remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1 to 24 hours).
3. Glutamate-Induced Excitotoxicity:
-
Prepare a concentrated stock solution of L-glutamic acid in a suitable buffer.
-
Add the glutamate solution to the wells containing the this compound-treated cells to a final concentration that induces significant cell death (e.g., 5-10 mM, to be optimized for the specific cell line and conditions). Do not add glutamate to the "vehicle + vehicle" control wells.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
4. Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay according to the manufacturer's instructions.
5. Data Analysis:
-
Normalize the data with the control wells (100% viability for "vehicle + vehicle" and 0% viability for "vehicle + glutamate").
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action in preventing excitotoxicity.
Experimental Workflow
Caption: Workflow for a this compound neuroprotection dose-response assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting dose-response curve variability.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of NMDA receptors in multipotent stromal cells of human adipose tissue under conditions of retinoic acid-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sabeluzole Off-Target Effects
Welcome to the technical support resource for researchers using Sabeluzole in cellular models. This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes due to the off-target effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant cytotoxicity at concentrations of this compound that are reported to be non-toxic. What could be the cause?
A1: While this compound's primary target is the NMDA receptor, it has known off-target effects on critical cellular components that can lead to cytotoxicity.[1][2][3] The two most likely causes are the blockade of essential ion channels and the disruption of mitochondrial function.
-
Ion Channel Blockade: this compound and related benzothiazole compounds can block voltage-gated sodium (Nav) and calcium (Cav) channels.[2][3][4] Disrupting the function of these channels can lead to a loss of ionic homeostasis and trigger cell death pathways.
-
Mitochondrial Dysfunction: Off-target effects can lead to a decrease in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. A collapse in ΔΨm often precedes the activation of apoptotic pathways.
Troubleshooting Steps:
-
Assess Mitochondrial Health: Measure the mitochondrial membrane potential (ΔΨm) using a fluorescent probe like TMRE or JC-1. A decrease in fluorescence indicates depolarization and mitochondrial stress.
-
Check for Apoptosis: Perform a caspase-3/7 activity assay. An increase in caspase activity is a hallmark of apoptosis and can confirm if this pathway is being activated.
-
Confirm with Electrophysiology: If you have the capability, use whole-cell patch-clamp to directly measure the effect of your this compound concentration on voltage-gated sodium and calcium currents in your specific cell model.
Q2: My electrophysiology recordings show altered neuronal firing patterns that are inconsistent with NMDA receptor antagonism alone. What other targets might be affected?
A2: this compound and its structural analogs (e.g., Lubeluzole, Riluzole) are known to inhibit voltage-gated sodium channels (Nav).[2][4][5] This action is separate from its effect on NMDA receptors and can significantly alter neuronal excitability.
-
Use-Dependent Block: The blocking effect on Nav channels is often "use-dependent," meaning the inhibition is more pronounced in neurons that are firing at high frequencies.[2][4] This can lead to a reduction in repetitive firing without affecting single action potentials.[6]
-
Calcium Channel Inhibition: this compound's analog, lubeluzole, has been shown to block both low-voltage-activated (T-type) and high-voltage-activated (L, N, P/Q-type) calcium channels.[3][7] This can reduce neurotransmitter release and overall neuronal activity.
Troubleshooting Steps:
-
Isolate Currents: Use specific ion channel blockers in your patch-clamp experiments to isolate the effects. For example, use tetrodotoxin (TTX) to block Nav channels and see if the this compound effect is occluded.
-
Vary Firing Frequency: In current-clamp mode, elicit action potentials at different frequencies. If the inhibitory effect of this compound is greater at higher frequencies, it points towards a use-dependent block of Nav channels.
-
Compare to Known Blockers: Run a parallel experiment with a well-characterized Nav channel blocker like riluzole or mexiletine to see if the electrophysiological signature matches that of this compound.[2]
Quantitative Data on Off-Target Interactions
The following table summarizes the inhibitory concentrations (IC50) of this compound's structural analog, Lubeluzole, on various ion channels. These values provide an estimate of the concentration range where off-target effects may become significant.
| Target Ion Channel | Compound | IC50 (µM) | Cell Type | Reference |
| Low-Voltage-Activated (T-type) Ca²⁺ Channels | Lubeluzole | 1.2 | Rat Dorsal Root Ganglion | [3] |
| High-Voltage-Activated Ca²⁺ Channels | Lubeluzole | 2.6 | Rat Dorsal Root Ganglion | [3] |
| Voltage-Gated Na⁺ Channels | Lubeluzole | ~0.011 (Kd for inactivated state) | HEK293 cells expressing hNav1.4 | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording voltage-gated currents from cultured neurons to assess the impact of this compound.
Materials:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. Bubble with carbogen (95% O₂/5% CO₂).[8]
-
Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, 40 mM HEPES. Adjust pH to 7.2 with KOH.[8][9]
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.[10][11]
Procedure:
-
Plate cells on coverslips suitable for recording a few days prior to the experiment.[8]
-
Prepare fresh external and internal solutions on the day of recording. Filter the internal solution (0.2 µm filter).
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.[8]
-
Place the coverslip in the recording chamber and begin perfusion with aCSF at ~1.5 mL/min.[8]
-
Approach a target cell with the micropipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance (>1 GΩ) seal.
-
Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.[12]
-
Switch to voltage-clamp mode. For Na⁺ currents, hold the cell at -80 mV and apply depolarizing steps. For Ca²⁺ currents, a holding potential of -90 mV is often used.
-
After establishing a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of this compound and record the changes in current amplitude and kinetics.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol uses a luminescent assay to measure the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent).[13]
-
Cultured cells in a white-walled, multiwell plate.
-
Luminometer.
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with this compound, a vehicle control, and a positive control (e.g., staurosporine) for the desired time period.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Add 100 µL of the reagent to each 100 µL of sample in the 96-well plate.
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer. An increase in luminescence indicates higher caspase-3/7 activity.[14]
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye TMRE (Tetramethylrhodamine, Ethyl Ester) to measure changes in mitochondrial membrane potential.
Materials:
-
TMRE dye.
-
MMP Assay Buffer (or PBS).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microscope or plate reader (Ex/Em ~549/575 nm).[15]
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate and culture overnight.
-
Treat cells with this compound, vehicle control, and a positive control (e.g., 20 µM FCCP for 10-15 minutes) for the desired duration.[15][17]
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 100-200 nM).
-
Add the TMRE working solution to each well and incubate for 20-30 minutes at 37°C and 5% CO₂.[15][17]
-
Gently aspirate the medium containing TMRE.
-
Wash the cells by adding 100 µL of 1X MMP Assay Buffer or PBS, then gently aspirate. Repeat once.[15]
-
Add 100 µL of fresh 1X MMP Assay Buffer to each well.
-
Immediately measure the fluorescence using a microplate reader or visualize using a fluorescence microscope. A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Visualizations
Caption: Troubleshooting workflow for this compound's off-target effects.
Caption: this compound's primary and key off-target interactions.
References
- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular dissection of lubeluzole use-dependent block of voltage-gated sodium channels discloses new therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of lubeluzole on voltage-sensitive Ca++ channels in isolated rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockers of voltage-gated sodium channels for the treatment of central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the neuroprotective agent riluzole on the high voltage-activated calcium channels of rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axolbio.com [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Patch Clamp Protocol [labome.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. abcam.com [abcam.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 17. media.cellsignal.com [media.cellsignal.com]
Sabeluzole Toxicity in Long-Term Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the long-term effects of sabeluzole in cell culture. Given that most available literature focuses on the acute neuroprotective properties of this compound, this guide addresses potential challenges and outlines methodologies for assessing long-term toxicity.
Troubleshooting Guide
Encountering issues during long-term cell culture with this compound can be multifaceted. The problem may lie with the compound, the culture conditions, or the assays themselves. This guide provides a systematic approach to identifying and resolving common problems.
Issue 1: Increased Cell Death or Reduced Viability Over Time
Your cells appear healthy initially, but after several days or weeks of this compound treatment, you observe a significant decrease in viability.
-
Possible Cause 1: Compound Degradation and Media Instability. this compound, like any compound in solution at 37°C, may degrade over time. Degradation products could be toxic. Furthermore, repeated additions of the compound (or its solvent) can alter the pH and osmolarity of the culture medium.
-
Solution:
-
Regular Media Changes: Perform complete or partial media changes with freshly prepared this compound at regular intervals (e.g., every 2-3 days).
-
Solvent Control: Maintain a parallel culture treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This helps distinguish compound toxicity from solvent effects.
-
pH Monitoring: Regularly check the pH of your culture medium. If it changes, consider using a buffered medium or adjusting your media change schedule.
-
-
-
Possible Cause 2: Chronic NMDA Receptor Blockade. this compound is an NMDA receptor antagonist.[1][2] While this is protective in acute excitotoxicity, long-term blockade of basal NMDA receptor activity could interfere with essential signaling pathways for neuronal survival and plasticity.
-
Solution:
-
Dose-Response and Time-Course Analysis: Perform a detailed experiment to determine the lowest effective concentration of this compound for your desired neuroprotective effect. Long-term toxicity may be concentration-dependent.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow for periods of normal receptor activity.
-
-
-
Possible Cause 3: Off-Target Effects or Metabolite Toxicity. Long-term exposure may reveal off-target effects of this compound or the accumulation of toxic metabolites produced by the cells.
-
Solution:
-
Literature Review: Although data is sparse, review any available literature on this compound's pharmacokinetics and metabolism for clues about potential off-target interactions.
-
Washout Experiments: To determine if the toxicity is reversible, remove this compound from the culture medium after a long-term treatment and monitor cell viability for several days.
-
-
Issue 2: Altered Cell Morphology or Function
You don't observe widespread cell death, but the cells change their appearance (e.g., neurite retraction, vacuolization) or function (e.g., altered electrophysiological properties).
-
Possible Cause 1: Cytoskeletal Disruption. Some compounds can interfere with the cytoskeleton. This compound has been reported to stabilize the neuronal cytoskeleton in some contexts.[2] However, long-term effects could differ.
-
Solution:
-
Immunocytochemistry: Stain cells for key cytoskeletal proteins like β-tubulin (for microtubules) and phalloidin (for actin filaments) to visualize any structural changes.
-
Functional Assays: If you are using a neuronal culture, consider functional assays like calcium imaging or multi-electrode array (MEA) analysis to assess neuronal activity.
-
-
-
Possible Cause 2: Induction of Cellular Stress Pathways. Chronic exposure to a xenobiotic can induce stress responses like the unfolded protein response (UPR) or oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term toxic concentration of this compound?
There is limited public data on the long-term cytotoxicity of this compound. Most studies have focused on its neuroprotective effects at nanomolar to low micromolar concentrations in acute settings.[5] For instance, chronic treatment with 0.1 µM this compound was shown to be protective against glutamate-induced toxicity in rat brain neurons.[5][6] Toxicity in long-term culture will likely be cell-type specific and concentration-dependent. It is crucial to perform your own dose-response studies over an extended period.
Q2: How can I distinguish between this compound toxicity and general long-term culture issues?
This is a critical aspect of long-term studies. Common cell culture problems include contamination, nutrient depletion, and genetic drift of cell lines.[7][8][]
-
Recommendation: Always run three parallel cultures:
-
Untreated Control: Cells cultured in standard medium.
-
Vehicle Control: Cells treated with the same volume/concentration of the solvent used for this compound.
-
This compound-Treated: Cells exposed to this compound.
If you observe similar issues in the untreated and vehicle controls, the problem is likely related to your general culture technique.[10]
-
Q3: Could this compound induce apoptosis in long-term cultures?
While this compound is generally considered neuroprotective, any compound that chronically perturbs cellular homeostasis can potentially trigger apoptosis.[11][12]
-
How to check for apoptosis:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3/7.[13]
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Annexin V Staining: Flow cytometry with Annexin V can identify early apoptotic cells.
-
Q4: What signaling pathways might be involved in this compound-induced toxicity?
Based on its mechanism as an NMDA receptor antagonist, long-term toxicity could theoretically involve:
-
Disruption of Calcium Homeostasis: Chronic reduction of NMDA-mediated calcium influx could alter the expression of calcium-dependent genes and affect mitochondrial function.
-
Impaired Survival Signaling: Basal NMDA receptor activity is linked to the activation of pro-survival signaling cascades like the ERK and Akt pathways. Long-term inhibition could suppress these pathways.
Below is a diagram illustrating the hypothetical pathway for toxicity due to chronic NMDA receptor blockade.
Caption: Hypothetical pathway of this compound long-term toxicity.
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using MTT Assay
This protocol is adapted for long-term studies to measure cell metabolic activity as an indicator of viability.[14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for long-term growth without overconfluence.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound, vehicle control, or no treatment.
-
Maintenance: Every 2-3 days, perform a partial (50-75%) media change with freshly prepared treatment media.
-
MTT Assay: At each desired time point (e.g., Day 3, 7, 14, 21): a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. c. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl). d. Incubate overnight at 37°C in a humidified chamber. e. Read absorbance at 570 nm.
-
Data Analysis: Express viability as a percentage relative to the vehicle control at each time point.
Protocol 2: Assessing Cell Membrane Integrity via LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[5][15]
-
Experimental Setup: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: At each time point, carefully collect a 50 µL aliquot of the culture medium from each well. Be careful not to disturb the cells.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer’s instructions.
-
Maximum LDH Release Control: For each time point, include a set of untreated wells that are lysed with the kit's lysis buffer 1 hour before sample collection.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
The workflow for investigating this compound toxicity is summarized in the diagram below.
Caption: Experimental workflow for long-term toxicity assessment.
Data Presentation
To effectively compare results, quantitative data should be structured in tables.
Table 1: Example Long-Term Viability Data (MTT Assay)
| Treatment | Day 3 (% Viability) | Day 7 (% Viability) | Day 14 (% Viability) | Day 21 (% Viability) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 | 100 ± 8.0 |
| This compound (0.1 µM) | 98 ± 4.8 | 95 ± 5.5 | 92 ± 6.8 | 88 ± 7.1 |
| This compound (1 µM) | 95 ± 5.1 | 88 ± 6.3 | 75 ± 7.0 | 60 ± 7.5 |
| This compound (10 µM) | 80 ± 6.0 | 65 ± 6.8 | 40 ± 5.9 | 25 ± 4.8 |
Data are presented as mean ± SD and are hypothetical examples.
Table 2: Example Apoptosis Induction Data (Caspase-3/7 Activity)
| Treatment (Day 14) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (0.1 µM) | 1.1 ± 0.2 |
| This compound (1 µM) | 1.8 ± 0.3 |
| This compound (10 µM) | 3.5 ± 0.5 |
Data are presented as mean ± SD and are hypothetical examples.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound [medbox.iiab.me]
- 3. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
- 4. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Apoptosis modulators in the therapy of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Navigating Sabeluzole Treatment Protocols: A Technical Guide for Optimal Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Sabeluzole in experimental settings. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to help optimize treatment duration and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzothiazole derivative that has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.[1] Its primary mechanism of action is believed to be the antagonism of the N-Methyl-D-aspartate (NMDA) receptor.[2][3] By blocking the NMDA receptor, this compound can help prevent excessive neuronal excitation and subsequent cell death, a process known as excitotoxicity. Additionally, some studies suggest that this compound may exert its effects by modulating tau protein phosphorylation, a key pathological feature of Alzheimer's disease.[4]
Q2: What is the recommended range for this compound concentration in cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Preclinical studies in primary cultures of cerebellar granule cells have shown neuroprotective effects at nanomolar concentrations.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental conditions. A typical starting range for in vitro experiments could be from 10 nM to 10 µM.
Q3: How long should I treat my cells or animals with this compound to observe a significant effect?
A3: The optimal treatment duration is highly dependent on the experimental model and the outcome being measured. In vitro studies have demonstrated that both acute and chronic treatment regimens can be effective. For instance, acute treatment for a few hours may be sufficient to mitigate acute excitotoxic insults, while chronic treatment over several days may be necessary to observe effects on protein expression or cell morphology.[4] Clinical trials in humans have utilized treatment durations ranging from one week to one year.[1][5][6][7] It is crucial to design time-course experiments to identify the most appropriate treatment window for your research question.
Q4: How should I prepare this compound for in vitro and in vivo studies?
A4: this compound is a small molecule that is typically available as a powder. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically <0.1%) and does not affect cell viability. For in vivo studies, the formulation will depend on the route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle used should be non-toxic and appropriate for the animal model.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no observable effect of this compound | - Suboptimal drug concentration: The concentration may be too low to elicit a response or too high, causing off-target effects. - Inappropriate treatment duration: The treatment time may be too short or too long to observe the desired outcome. - Drug stability/solubility issues: this compound may have degraded or precipitated out of solution. | - Perform a dose-response experiment to determine the optimal concentration. - Conduct a time-course experiment to identify the optimal treatment duration. - Prepare fresh stock solutions regularly and ensure proper storage. Verify the solubility of this compound in your experimental medium. |
| High variability between experimental replicates | - Inconsistent cell seeding density: Variations in cell number can lead to different responses to treatment. - Uneven drug distribution: Improper mixing of this compound in the culture medium. - Variability in animal dosing: Inaccurate administration of the compound in in vivo studies. | - Ensure consistent cell seeding density across all wells/plates. - Thoroughly mix the culture medium after adding this compound. - Use precise techniques for animal dosing and verify the administered volume. |
| Observed cytotoxicity at expected therapeutic concentrations | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Cell line sensitivity: The specific cell line being used may be particularly sensitive to this compound. - Contamination: The cell culture may be contaminated. | - Ensure the final solvent concentration is below the toxic threshold for your cells. - Test the cytotoxicity of this compound on your specific cell line using a viability assay. - Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary
The following tables summarize representative data from preclinical and clinical studies, illustrating the dose- and duration-dependent effects of this compound.
Table 1: Representative Preclinical Data on Neuroprotection
| Cell Type | Treatment Duration | This compound Concentration | Neurotoxic Insult | Outcome Measure | Result |
| Primary cerebellar granule cells | Chronic (during development) | Nanomolar range | Glutamate | Cell Viability | Increased resistance to excitotoxicity[4] |
| Rat hippocampal neurons | Acute (hours) | Micromolar range | NMDA/Glutamate | LDH Release | Reduced neurotoxicity |
| SH-SY5Y neuroblastoma cells | Chronic (days) | Nanomolar to Micromolar | Doxorubicin | Tau Immunoreactivity | Prevention of increased tau expression[4] |
Table 2: Representative Clinical Trial Data on Cognitive Function
| Study Population | Treatment Duration | This compound Dosage | Cognitive Assessment | Key Finding |
| Patients with probable Alzheimer's disease | 1 year | 5 or 10 mg twice daily | Alzheimer's Disease Assessment Scale (ADAS-Cog) | Greater stability in some cognitive measures compared to placebo[1] |
| Healthy elderly volunteers | 7 days | 5 mg twice daily for 2 days, then 10 mg twice daily for 5 days | Serial learning of nonsense syllables | Improved learning and recall[5] |
| Healthy elderly volunteers | 7 days | 10 mg twice daily | Serial learning of nonsense syllables | Twofold improvement in retrieval efficiency[6] |
| Healthy volunteers (median age 45) | 1 week | Not specified | Selective Reminding Procedure | Significant improvement in consistent long-term retrieval[7] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
1. Cell Seeding:
-
Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 5 x 104 cells/well.
-
Culture the cells for 24-48 hours to allow for attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Replace the existing medium with the this compound-containing medium or vehicle control.
-
The treatment duration can be varied (e.g., 2 hours for acute protection, 24 hours for chronic effects).
3. Induction of Excitotoxicity:
-
Following this compound pre-treatment, add glutamate to the culture medium to a final concentration of 100 µM. Do not add glutamate to the control wells.
-
Incubate the plate for 24 hours.
4. Assessment of Cell Viability (LDH Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Cell viability is inversely proportional to the amount of LDH released.
Protocol 2: Western Blot Analysis of Tau Phosphorylation
1. Cell Lysis:
-
After the desired treatment duration with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., anti-phospho-Tau at Ser396) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for protein loading, also probe the membrane with an antibody against total tau or a housekeeping protein like β-actin.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. The level of tau phosphorylation is expressed as the ratio of phosphorylated tau to total tau or the housekeeping protein.
Signaling Pathways and Experimental Workflows
Caption: this compound's antagonism of the NMDA receptor to prevent excitotoxicity.
Caption: Hypothesized effect of this compound on the tau phosphorylation pathway.
Caption: A general experimental workflow for evaluating this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promises and Pitfalls of NMDA Receptor Antagonists in Treating Violent Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative Methods for the Detection of Tau Seeding Activity in Human Biofluids [frontiersin.org]
Validation & Comparative
Sabeluzole vs. Memantine in Alzheimer's Models: A Comparative Guide
This guide provides a detailed comparison of Sabeluzole and Memantine, two N-methyl-D-aspartate (NMDA) receptor antagonists that have been investigated for their therapeutic potential in Alzheimer's disease (AD). The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in improving cognitive function, and effects on the hallmark pathologies of AD: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.
Executive Summary
Both this compound and Memantine are NMDA receptor antagonists, a class of drugs that modulate the activity of the neurotransmitter glutamate in the brain.[1][2][3] Memantine is an approved treatment for moderate-to-severe AD, and its effects on cognition and AD pathology are well-documented.[4][5][6] this compound, an earlier compound, has shown neuroprotective and cognitive-enhancing properties in preclinical and early clinical studies, though it has not progressed to widespread clinical use for AD.[7]
This guide will delve into the specifics of their mechanisms, compare their performance in various experimental models, and provide detailed protocols for key experimental assays used in their evaluation.
Mechanism of Action
Both drugs target the NMDA receptor, but their precise interactions and downstream effects may differ.
Memantine is a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist.[1][4] This means it only blocks the NMDA receptor channel when it is excessively open, a state thought to occur in AD due to chronic glutamate excitotoxicity.[1][5] By blocking this pathological activation, Memantine helps to reduce the excessive influx of calcium ions (Ca2+) into neurons, which can trigger neurotoxic cascades.[8][9] Importantly, its fast on/off kinetics allow it to leave the channel during normal synaptic transmission, thus preserving physiological NMDA receptor function essential for learning and memory.[1]
This compound is also described as an NMDA receptor antagonist.[3] Preclinical studies have shown that it protects neurons from glutamate-induced neurotoxicity.[3] While its primary mechanism is believed to be through NMDA receptor blockade, some research suggests it may also have effects on calcium channels.[8][10][11] The specifics of its binding affinity, competitiveness, and voltage-dependency compared to Memantine are not as extensively characterized in the available literature.
Signaling Pathways
The signaling pathways affected by these drugs are central to their therapeutic effects.
Glutamatergic and Neuroprotective Pathways
The primary signaling pathway modulated by both this compound and Memantine is the glutamatergic system, specifically through the NMDA receptor.
Caption: NMDA receptor signaling in health, disease, and with therapeutic intervention.
Performance in Alzheimer's Models
The efficacy of this compound and Memantine has been evaluated in various in vitro and in vivo models of Alzheimer's disease.
Cognitive Enhancement
| Drug | Animal Model | Cognitive Test | Key Findings | Citation |
| This compound | Rat | Social Recognition | Improved social recognition memory. | [12] |
| This compound | Rat | Habituation | Prevented chlordiazepoxide-induced amnesia. | [12] |
| Memantine | 3xTg-AD Mice | Morris Water Maze | Restored cognitive function in mice with mild, moderate, and severe pathology. | [13] |
| Memantine | APP/PS1 Mice | Object Recognition | Ameliorated cognitive deficits. | [2] |
Effects on Amyloid-Beta Pathology
| Drug | Model System | Key Findings on Aβ | Citation |
| This compound | - | Data not readily available in searched literature. | - |
| Memantine | Human Neuroblastoma Cells | Decreased secreted Aβ1-40 and APP levels. | [2] |
| Memantine | Rat Primary Cortical Cultures | Reduced Aβ1-42 production. | [2] |
| Memantine | APP/PS1 Transgenic Mice | Significantly reduced brain levels of soluble Aβ1-42. | [2] |
| Memantine | 3xTg-AD Mice | Reduced levels of insoluble Aβ, Aβ dodecamers, and other oligomers. | [13] |
Effects on Tau Pathology
| Drug | Model System | Key Findings on Tau | Citation |
| This compound | Rat Hippocampal Neurons | Prevents glutamate-induced tau expression. | [3] |
| Memantine | 3xTg-AD Mice | Associated with a decline in total and hyperphosphorylated tau levels. | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Morris Water Maze for Cognitive Assessment in Transgenic Mice
Caption: Workflow for the Morris Water Maze experiment.
Objective: To assess spatial learning and memory in a mouse model of Alzheimer's disease.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Submersible platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Transgenic and wild-type control mice
Procedure:
-
Habituation (Visible Platform Training):
-
For 1-2 days, mice are trained to find a visible platform marked with a flag. This ensures the animals are not visually impaired and can learn the basic task of escaping the water by climbing onto the platform.
-
-
Acquisition (Hidden Platform Training): [14][15][16]
-
The platform is submerged approximately 1 cm below the water surface, making it invisible. The water is made opaque.
-
For 5-10 consecutive days, each mouse undergoes 4 trials per day.
-
In each trial, the mouse is placed into the pool at one of four randomized starting positions, facing the wall of the tank.
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for the same duration.
-
The time to reach the platform (escape latency) and the path taken are recorded by the video tracking system.
-
-
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The tracking system records the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swim path.
-
-
Data Analysis:
-
Acquisition data is analyzed by comparing the escape latencies and path lengths across training days between transgenic and wild-type mice, and between treated and untreated groups.
-
Probe trial data is analyzed to assess memory retention by comparing the time spent in the target quadrant and the number of platform crossings.
-
Western Blot Analysis of Aβ and Tau in Mouse Brain Tissue
Caption: Workflow for Western Blot analysis of brain proteins.
Objective: To quantify the levels of total and phosphorylated tau, as well as different forms of Aβ in brain tissue from Alzheimer's model mice.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Aβ40, Aβ42, total tau, and specific phospho-tau epitopes like AT8, PHF-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: [17][18][19][20][21]
-
Dissected brain tissue is homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
-
Protein Quantification: [17][19]
-
The total protein concentration of each lysate is determined using a protein assay to ensure equal loading of samples.
-
-
SDS-PAGE: [18]
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.
-
Proteins are separated by size through electrophoresis.
-
-
-
The separated proteins are transferred from the gel to a membrane.
-
-
Blocking and Antibody Incubation: [17][18]
-
The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: [17][18]
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
-
The light signal is captured by an imaging system, and the intensity of the bands, corresponding to the amount of protein, is quantified using densitometry software.
-
Conclusion
Memantine is a well-established therapeutic for moderate-to-severe Alzheimer's disease with a clear mechanism of action and demonstrated efficacy in reducing both amyloid-beta and tau pathologies in various preclinical models, leading to cognitive improvements. This compound, while also an NMDA receptor antagonist with demonstrated neuroprotective and cognitive-enhancing effects, has a less extensive body of research, particularly concerning its direct impact on the hallmark proteinopathies of Alzheimer's disease. The available data suggests that this compound may exert its effects primarily through neuroprotection against glutamate excitotoxicity, with some evidence pointing to an inhibition of tau expression. Further research, including direct comparative studies with compounds like Memantine, would be necessary to fully elucidate the therapeutic potential of this compound in the context of Alzheimer's disease.
References
- 1. droracle.ai [droracle.ai]
- 2. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA Receptor Antagonists: Repositioning of Memantine as Multitargeting Agent for Alzheimer's Therapy. | Semantic Scholar [semanticscholar.org]
- 7. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Calcium Modulation in the Pathophysiology and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of L-type calcium channels in Alzheimer’s disease: A potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological modulation of septins restores calcium homeostasis and is neuroprotective in models of Alzheimer's disease - UCL Discovery [discovery.ucl.ac.uk]
- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration of the benzodiazepine midazolam increases tau phosphorylation in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot in homogenised mouse brain samples [protocols.io]
- 20. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Sabeluzole and Other NMDA Receptor Antagonists
This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for Sabeluzole against other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, namely the clinically approved drug Memantine and the potent research tool Dizocilpine (MK-801). The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental evidence.
Introduction to this compound and NMDA Receptor Antagonism
This compound (R-58,735) is a benzothiazole derivative that was developed for its nootropic and neuroprotective properties, primarily for the treatment of Alzheimer's disease.[1][2] Its principal mechanism of action involves the antagonism of the NMDA receptor, a critical glutamate receptor in the central nervous system.[1] NMDA receptors are ligand-gated ion channels that, when activated by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca²⁺ into the neuron. This process is fundamental to synaptic plasticity, learning, and memory.[3][4]
However, excessive activation of NMDA receptors leads to pathological calcium overload, a phenomenon known as excitotoxicity, which is implicated in neuronal death across various neurodegenerative disorders.[5] Consequently, NMDA receptor antagonists are a key area of therapeutic research. This guide compares this compound with two other major antagonists:
-
Memantine: A low-to-moderate affinity, uncompetitive antagonist approved for treating moderate-to-severe Alzheimer's disease.[3][6]
-
Dizocilpine (MK-801): A high-affinity, non-competitive antagonist widely used in preclinical research to model psychosis and cognitive impairment, but not used clinically in humans due to severe side effects.[7][8]
Mechanism of Action: A Comparative Overview
The therapeutic utility and side-effect profile of an NMDA antagonist are largely dictated by its specific binding site, affinity, and kinetics.
-
This compound: Acts as an NMDA antagonist, with studies showing it reduces NMDA-induced inward currents in cultured neurons.[1] While its primary classification is an NMDA antagonist, some research suggests it may also confer neuroprotection by stabilizing the neuronal cytoskeleton, indicating a potentially multimodal mechanism of action.
-
Memantine: Functions as an uncompetitive, open-channel blocker with a low affinity and fast off-rate.[9][10] Its action is voltage-dependent, meaning it more readily blocks the NMDA channel during the prolonged, pathological depolarization seen in excitotoxicity, while having minimal effect on the transient activation required for normal synaptic transmission. This unique profile accounts for its clinical tolerability.[11][12]
-
Dizocilpine (MK-801): Is a potent, non-competitive (uncompetitive) antagonist that binds with high affinity to the phencyclidine (PCP) site located inside the ion channel.[7][13] This binding effectively traps the channel in a closed, non-conducting state. Its high affinity and slow unbinding kinetics lead to a profound and long-lasting blockade of NMDA receptor function, which underlies both its potent effects and its severe psychomimetic and neurotoxic side effects.[7][14]
Quantitative Efficacy Data
The following tables summarize available quantitative data comparing the potency and neuroprotective effects of this compound, Memantine, and Dizocilpine (MK-801).
Table 1: Comparative Binding Affinity at NMDA Receptor Sites
| Compound | Binding Site | Affinity (KD or Ki) | Brain Region | Species | Reference |
| Dizocilpine (MK-801) | PCP Site ([³H]MK-801) | KD: 4.59 nM | Cortex | Rat | [15] |
| PCP Site ([³H]MK-801) | KD: 25.99 nM | Cerebellum | Rat | [15] | |
| Memantine | PCP Site ([³H]MK-801) | Ki: ~1 µM | - | - | [16] |
| This compound | NMDA Receptor | Data not readily available in comparative format | - | - | - |
Note: Direct comparative binding data for this compound is sparse in the literature. The affinity of antagonists can vary significantly between different brain regions and receptor subunit compositions.[15]
Table 2: Comparative Efficacy in Preclinical Models
| Compound | Model | Efficacy Measure | Dose/Concentration | Outcome | Reference |
| This compound | Anoxic/Hypoxic Injury | Increased Survival Time | 20-40 mg/kg | 27-155% increase in survival/gasping time | [17] |
| This compound | Alzheimer's Disease (Clinical) | Cognitive Decline (ADAS Scale) | 5-10 mg b.i.d. | Slowed cognitive deterioration vs. placebo | [2] |
| Dizocilpine (MK-801) | Status Epilepticus | Seizure Termination (ED₅₀) | 1.4 mg/kg | Terminated seizures effectively | [18] |
| Glutamate Neurotoxicity | Neuroprotection (IC₅₀) | 212 nM | Blocked glutamate-induced toxicity | [19] | |
| Memantine | Alzheimer's Disease (Clinical) | Cognition & Global Outcomes | Standard Clinical Dose | Modest improvements in moderate-to-severe AD | [3] |
Experimental Protocols
To provide context for the data presented, this section details a representative experimental protocol for assessing the neuroprotective efficacy of NMDA antagonists.
Protocol: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
-
Cell Culture Preparation:
-
Primary cortical or cerebellar granule neurons are harvested from embryonic day 18 (E18) Sprague-Dawley rat pups.
-
Cells are dissociated and plated on poly-L-lysine-coated 96-well plates at a density of 2 x 10⁵ cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days to allow for maturation and synapse formation.
-
-
Drug Application:
-
One hour prior to excitotoxic insult, the culture medium is replaced with a medium containing the test compounds: this compound, Memantine, or MK-801 at various concentrations (e.g., ranging from 10 nM to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.
-
-
Induction of Excitotoxicity:
-
NMDA is added to the wells to a final concentration of 100 µM, along with the co-agonist glycine (10 µM), to induce neuronal excitotoxicity. Wells not exposed to NMDA serve as a negative control.
-
The cells are incubated with NMDA and the test compounds for 20-30 minutes.
-
-
Washout and Recovery:
-
Following the insult, the medium containing NMDA and drugs is washed out and replaced with a fresh, conditioned medium.
-
The cells are returned to the incubator to recover for 24 hours.
-
-
Assessment of Cell Viability:
-
Neuronal viability is quantified using a Lactate Dehydrogenase (LDH) assay. LDH is a cytosolic enzyme released into the culture medium upon cell lysis.
-
The amount of LDH in the medium is measured spectrophotometrically, and cell death is calculated as a percentage relative to control wells (lysed with Triton X-100 for 100% death).
-
-
Data Analysis:
-
The neuroprotective effect of each compound is determined by its ability to reduce LDH release compared to the NMDA-only treated wells.
-
IC₅₀ values (the concentration of antagonist that provides 50% neuroprotection) are calculated using non-linear regression analysis. Statistical significance is determined using ANOVA followed by post-hoc tests.
-
Summary and Clinical Perspective
The comparison between this compound, Memantine, and Dizocilpine highlights the critical balance between efficacy and tolerability in the development of NMDA receptor antagonists.
-
This compound showed early promise as a neuroprotective and cognitive-enhancing agent, appearing to slow cognitive decline in Alzheimer's patients.[2] However, its development was discontinued, and it never reached the market.[20]
-
Dizocilpine (MK-801) represents a class of highly potent NMDA antagonists that are ultimately clinically unviable due to a narrow therapeutic window and severe adverse effects, including psychosis and the potential for neuronal injury (Olney's lesions).[7] It remains a valuable tool for preclinical research.
-
Memantine stands as the primary clinical success in this class for neurodegeneration. Its unique low-affinity, uncompetitive mechanism allows it to selectively target pathological NMDA receptor over-activity without disrupting normal physiological function, resulting in a favorable safety profile.[9][11] Its clinical benefit, however, is considered modest.[3]
References
- 1. This compound [medbox.iiab.me]
- 2. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 4. Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dizocilpine - Wikipedia [en.wikipedia.org]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. psychscenehub.com [psychscenehub.com]
- 12. mdpi.com [mdpi.com]
- 13. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. people.uncw.edu [people.uncw.edu]
- 17. Study on the cerebral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Sabeluzole In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of Sabeluzole with other relevant neuroprotective agents, namely Riluzole and Memantine. The information is compiled from preclinical studies and is intended to offer objective insights supported by available experimental data.
Executive Summary
This compound, a benzothiazole derivative, has demonstrated neuroprotective properties in various in vivo models of neurological insults, including hypoxia, ischemia, and excitotoxicity. Its mechanism of action is primarily attributed to its ability to modulate N-methyl-D-aspartate (NMDA) receptor activity and interfere with the pathological phosphorylation of the tau protein. This guide presents the available quantitative data on this compound's efficacy and compares it with Riluzole, a glutamate release inhibitor, and Memantine, an NMDA receptor antagonist, both of which are clinically used for neurodegenerative diseases.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from in vivo studies on this compound and its comparators. It is important to note that direct head-to-head in vivo comparative studies are limited; therefore, the data is presented from various relevant preclinical models.
Table 1: Efficacy of this compound in In Vivo Models of Hypoxia and Ischemia
| Animal Model | Species | This compound Dose | Key Findings | Reference |
| Hypobaric Hypoxia | Mice | 40 mg/kg | Increased survival time by 92.0% (p < 0.001) | [1] |
| Anoxic Hypoxia | Mice | 40 mg/kg | Increased survival time by 27.2% (p < 0.001) | [1] |
| Complete Ischemia (decapitation) | Mice | 20 mg/kg | Increased gasping time by 155.4% (p < 0.001) | [1] |
| Hemic Hypoxia | Rats | 2.5 mg/kg | Increased survival time by 21.1% (p < 0.05) | [1] |
| Anoxic Hypoxia | Rats | 5 mg/kg i.v. | Increased latency to negative DC-shift by 20.5% | [1] |
Table 2: Comparative Efficacy of Riluzole in In Vivo Models of Neurodegeneration
| Animal Model | Species | Riluzole Dose | Key Findings | Reference |
| Spinal Cord Injury | Rat | 4 or 8 mg/kg | Promoted functional neurological recovery | [2][3] |
| Parkinson's Disease (6-OHDA model) | Rat | 8 mg/kg | Reduced loss of TH-immunoreactive neurons | [3] |
| Limbic Seizures (NMDA-induced) | Rat | 1, 5, and 7.5 mg/kg | Reduced seizure severity | [4] |
| Amyotrophic Lateral Sclerosis (ALS) | Human | 50 mg | Increased tracheostomy-free survival | [2] |
Table 3: Comparative Efficacy of Memantine in In Vivo Models of Neurodegeneration
| Animal Model | Species | Memantine Dose | Key Findings | Reference |
| Ischemic Stroke | Rat | 20 mg/kg | Reduced ischemic injury volume | [5] |
| Alzheimer's Disease (Aβ infusion) | Rat | Not specified | Prevents pathological apoptosis and neuronal loss | [6] |
| Neonatal Hypoxia-Ischemia | Rat | Not specified | Reduced lethality and brain damage | [7] |
| Vascular Dementia | Human | Not specified | Improved cognitive function | [8] |
Experimental Protocols
Detailed experimental protocols for in vivo studies with this compound are not extensively reported in recent literature. The following are generalized protocols for common in vivo models of neurodegeneration that can be adapted for testing neuroprotective compounds like this compound.
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
Objective: To induce a focal ischemic stroke to evaluate the neuroprotective effects of a test compound.
Animals: Male Wistar rats (250-300g).
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Preparation: Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA and the CCA. A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined time before or after MCAO.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 or 90 minutes), the filament is withdrawn to allow reperfusion.
-
Assessment: Neurological deficit scoring is performed at various time points (e.g., 24, 48, 72 hours) post-MCAO. Infarct volume is measured at the end of the experiment using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
Amyloid-Beta (Aβ) Infusion Model of Alzheimer's Disease
Objective: To induce Alzheimer's-like pathology by infusing amyloid-beta peptides into the brain to assess the efficacy of neuroprotective agents.
Animals: Male Sprague-Dawley rats (280-300g).
Procedure:
-
Aβ Preparation: Soluble oligomers of Aβ1-42 are prepared according to established protocols.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. A cannula is implanted into the lateral ventricle or directly into the hippocampus.
-
Aβ Infusion: Aβ1-42 oligomers or vehicle are infused via the cannula using a microinfusion pump over a specific period.
-
Drug Administration: The test compound (e.g., this compound) is administered (e.g., daily i.p. injections) starting from a specific time point relative to the Aβ infusion.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze at different time points after Aβ infusion.
-
Histological and Biochemical Analysis: At the end of the study, brain tissue is collected for analysis of neuronal loss, glial activation, and levels of phosphorylated tau and other relevant biomarkers.
Signaling Pathways and Mechanisms of Action
This compound's Dual-Pronged Neuroprotective Strategy
This compound is believed to exert its neuroprotective effects through two primary mechanisms: modulation of NMDA receptor-mediated excitotoxicity and inhibition of tau protein hyperphosphorylation.
The diagram above illustrates the excitotoxicity cascade initiated by excessive glutamate, leading to overactivation of NMDA receptors and a subsequent massive influx of calcium (Ca²⁺). This overload triggers downstream pathways resulting in neuronal death. This compound is proposed to modulate the NMDA receptor, thereby mitigating this excitotoxic cascade.
The second diagram depicts the pathway of tau hyperphosphorylation, a hallmark of Alzheimer's disease. Overactive kinases, such as GSK-3β, lead to the hyperphosphorylation of tau, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs), ultimately leading to neuronal dysfunction. In vitro evidence suggests that this compound may interfere with this process, potentially by inhibiting the activity of key kinases.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study designed to validate the neuroprotective effects of a compound like this compound.
Conclusion
The available in vivo data, although dated, suggests that this compound possesses neuroprotective properties in models of acute neuronal injury like hypoxia and ischemia. Its proposed dual mechanism of action, targeting both NMDA receptor-mediated excitotoxicity and tau pathology, makes it an interesting candidate for neurodegenerative diseases. However, a direct comparison with currently approved drugs like Riluzole and Memantine in standardized in vivo models is lacking in recent literature. Further research with modern methodologies would be necessary to fully elucidate its therapeutic potential and to definitively position it relative to other neuroprotective agents. This guide provides a foundational overview for researchers interested in exploring the neuroprotective effects of this compound and similar compounds.
References
- 1. Study on the cerebral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An In Vivo Electroencephalographic Analysis of the Effect of Riluzole against Limbic and Absence Seizure and Comparison with Glutamate Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
Sabeluzole: A Comparative Analysis of Clinical Trial Data for Neurodegenerative Research
For Researchers, Scientists, and Drug Development Professionals
Sabeluzole, a benzothiazole derivative, has been investigated for its potential therapeutic effects in neurodegenerative conditions, primarily Alzheimer's disease, and for its cognitive-enhancing properties. This guide provides a comparative overview of the available clinical trial data for this compound, focusing on its performance in different study populations. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.
Data Presentation: Summary of Clinical Trial Findings
The following tables summarize the key findings from clinical trials investigating this compound in both patients with probable Alzheimer's disease and healthy volunteers. It is important to note that while the studies indicate positive effects, specific quantitative data from these trials is not widely available in the public domain.
Table 1: this compound in Patients with Probable Alzheimer's Disease
| Study Focus | Patient Population | Dosage | Duration | Primary Outcome Measure | Key Findings | Citation |
| Cognitive Performance and Structural Changes | Patients with probable Alzheimer's disease | 5 mg or 10 mg twice daily vs. placebo | 1 year | Alzheimer's Disease Assessment Scale (ADAS) | Patients receiving this compound showed greater stability in some cognitive measures compared to the placebo group. No significant structural changes were observed via CT scans. | [1] |
Table 2: this compound in Healthy Volunteers
| Study Focus | Participant Population | Dosage | Duration | Primary Outcome Measures | Key Findings | Citation |
| Memory Functions | Healthy elderly volunteers (age ≥ 50 years) | 5 mg b.i.d. for 2 days, then 10 mg b.i.d. for 5 days | 7 days | Serial learning of nonsense syllables, Free recall of nonsense syllables | Serial learning of nonsense syllables was better under this compound. Free recall of nonsense syllables was significantly better with this compound. | [2] |
| Memory Retrieval | Healthy volunteers (median age 45) | Not specified | 1 week | Selective Reminding Procedure (20-word list) | Significant improvement in consistent long-term retrieval (cLTR) was observed in subjects treated with this compound, particularly in those who were poor performers at baseline. | [3] |
| Memory Retrieval Confirmation | Healthy elderly volunteers (median age 59) | Not specified | Not specified | Selective Reminding Procedure | Confirmed the findings of the previous study, with cLTR improving significantly in the group of poor performers. | [3] |
| Retrieval Efficiency | Healthy volunteers | 10 mg b.i.d. | 7 days | Consistent retrieval during serial learning of nonsense syllables | A twofold improvement in retrieval efficiency was seen during learning. Material originally learned under this compound was significantly better retrieved during relearning a week later. | [4] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following methodologies were central to the clinical investigations of this compound.
Study in Patients with Probable Alzheimer's Disease
-
Cognitive Assessment: The primary tool for assessing cognitive performance was the Alzheimer's Disease Assessment Scale (ADAS) . This scale evaluates various cognitive domains, including memory, language, and praxis, and is a standard instrument in Alzheimer's disease clinical trials.[1]
-
Structural Imaging: Computerized Tomographic (CT) images were obtained before and after the one-year treatment period to assess potential structural changes in brain regions including the frontal horn, caudate, third ventricle, and hippocampus.[1]
Studies in Healthy Volunteers
-
Serial Learning of Nonsense Syllables: This test assesses the ability to learn and recall a list of meaningless syllables in a specific order. The procedure typically involves repeated presentation of the list until a certain criterion of mastery is reached. The number of trials to criterion and the number of correct recalls are common metrics.[2][4]
-
Free Recall of Nonsense Syllables: In this task, participants are presented with a list of nonsense syllables and are then asked to recall as many as they can in any order. This measures short-term memory and retrieval.[2]
-
Selective Reminding Procedure: This procedure is used to assess learning and memory. A list of words is presented, and on each subsequent trial, the participant is only reminded of the words they failed to recall on the previous trial. This allows for the measurement of different aspects of memory, including short-term retrieval, long-term storage, and consistent long-term retrieval.[3]
Mandatory Visualization
Signaling Pathways of this compound
This compound's mechanism of action is believed to involve a dual pathway: antagonism of the N-methyl-D-aspartate (NMDA) receptor and stabilization of the neuronal cytoskeleton.
Caption: Proposed dual mechanism of this compound action.
Experimental Workflow: Clinical Trial in Alzheimer's Disease
The following diagram illustrates a generalized workflow for a clinical trial of this compound in patients with probable Alzheimer's disease, based on the available information.
Caption: Generalized workflow of a this compound clinical trial in Alzheimer's Disease.
References
- 1. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of R 58 735 (this compound) on memory functions in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound (R 58735) on memory retrieval functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (R58 735) increases consistent retrieval during serial learning and relearning of nonsense syllables - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sabeluzole and Riluzole in Neuroprotection
Pharmacological Profile and Mechanism of Action
Sabeluzole and Riluzole exert their neuroprotective effects through different primary pathways. This compound is primarily known as a nootropic and neuroprotective agent that acts as an NMDA receptor antagonist.[1][2] In contrast, Riluzole's mechanism is more complex, involving the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular events following transmitter binding at excitatory amino acid receptors.[3]
| Feature | This compound | Riluzole |
| Primary Mechanism | NMDA receptor antagonist[1][2] | Inhibition of glutamate release, inactivation of voltage-dependent sodium channels[3] |
| Other Actions | May have other neurobiologically active effects[4] | Non-competitive blockade of NMDA receptors, potentiation of GABA-A receptors, stimulation of glutamate uptake[5][6] |
| Therapeutic Class | Nootropic, Neuroprotective[7] | Glutamate antagonist, Neuroprotective[3][7] |
Signaling Pathways
The distinct mechanisms of this compound and Riluzole translate to their influence on different cellular signaling pathways.
Preclinical and Clinical Evidence
This compound
This compound has been investigated for its cognitive-enhancing and neuroprotective properties. Preclinical studies have shown its ability to protect cultured rat brain neurons from the neurotoxic effects of excitatory amino acids.[8] Clinical trials have explored its potential in treating Alzheimer's disease and improving memory functions in healthy elderly volunteers.[4][9][10] Some studies suggested that this compound may slow the cognitive deterioration in Alzheimer's disease.[4] It has also been studied for its effects on sleep apnea.[11]
| This compound: Key Experimental Data | |
| Study Type | Endpoint |
| In vitro (cultured rat brain neurons) | Neuroprotection against glutamate-induced toxicity |
| Clinical Trial (Healthy elderly volunteers) | Memory (Consistent Long-Term Retrieval) |
| Clinical Trial (Alzheimer's disease patients) | Cognitive Performance (Alzheimer's Disease Assessment Scale) |
| Clinical Trial (Obstructive Sleep Apnea) | Oxygen Desaturation Index |
Riluzole
Riluzole is most notably approved for the treatment of amyotrophic lateral sclerosis (ALS), where it has been shown to have a modest but statistically significant benefit in prolonging survival.[12][13] Its neuroprotective effects have been demonstrated in various in vivo and in vitro models of neuronal injury.[6][14][15]
| Riluzole: Key Experimental Data | |
| Study Type | Endpoint |
| Clinical Trial (ALS patients) | Survival or time to tracheostomy |
| Clinical Trial (ALS patients) | Survival Rate |
| In vitro (cultured rat motor neurons) | Neuroprotection against glutamate excitotoxicity |
| In vitro (ALS CSF toxicity model) | Neuronal survival |
Experimental Protocols
A critical aspect of evaluating and comparing these compounds lies in understanding the methodologies of the key experiments.
This compound: Neuroprotection in Cultured Neurons
-
Objective: To assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in cultured rat brain neurons.
-
Method:
-
Primary neuronal cultures were derived from the hippocampal formation of 17-day-old rat embryos.
-
Cultures were treated with this compound either acutely or chronically.
-
At 7 days in vitro, cultures were exposed to 1 mM glutamate for 16 hours.
-
Neuronal damage was quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium and by assessing the cellular content of microtubule-associated protein 2 (MAP2).
-
-
Reference: Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids.[8]
Riluzole: Clinical Trial in ALS
-
Objective: To evaluate the efficacy of Riluzole in extending survival or time to tracheostomy in patients with ALS.
-
Method:
-
A multi-center, double-blind, placebo-controlled clinical trial was conducted.
-
Patients with probable or definite ALS, a disease duration of less than 5 years, and a baseline forced vital capacity of at least 60% were enrolled.
-
Patients were randomized to receive either 100 mg/day of Riluzole (50 mg twice daily) or a placebo.
-
The primary endpoint was the time to tracheostomy or death.
-
-
Reference: Clinical trials of riluzole in patients with ALS.[12][15]
Conclusion
This compound and Riluzole are neuroprotective agents with distinct pharmacological profiles and clinical development paths. This compound, an NMDA antagonist, has shown promise in preclinical neuroprotection models and early clinical studies for cognitive enhancement, though its development appears to have stalled. Riluzole, with its multifaceted mechanism targeting glutamate neurotransmission, is an established, albeit modestly effective, treatment for ALS.
For researchers, the choice between these or similar compounds for further investigation will depend on the specific neurological condition and the targeted pathogenic pathways. The experimental data and protocols outlined here provide a foundation for understanding their individual merits and for designing future comparative studies. While a direct clinical head-to-head comparison is lacking, the available evidence suggests that both molecules offer valuable insights into the complex challenge of neuroprotection.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound [medbox.iiab.me]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole - Wikipedia [en.wikipedia.org]
- 6. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound (R 58735) on memory retrieval functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of R 58 735 (this compound) on memory functions in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind, randomized trial of this compound--a putative glutamate antagonist--in obstructive sleep apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of riluzole in ALS CSF toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Replicating Sabeluzole's Neuroprotective and Cognitive-Enhancing Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental results of Sabeluzole, a compound that has demonstrated neuroprotective and cognitive-enhancing properties in preclinical and clinical studies. We present a detailed comparison of its performance, supported by experimental data, and provide the necessary protocols to replicate these findings.
Executive Summary
This compound has been shown to improve memory and learning, particularly in individuals with mild cognitive impairment. Furthermore, in vitro studies have demonstrated its ability to protect neurons from glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases. The proposed mechanisms of action involve the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway and the regulation of tau protein phosphorylation. This guide will delve into the specifics of these experimental findings and their underlying methodologies.
Data Presentation
Cognitive Enhancement: Clinical Trial Data
Clinical studies have assessed the efficacy of this compound in improving cognitive functions using standardized neuropsychological tests. The following tables summarize the key quantitative findings from a representative study investigating the effect of this compound on memory performance.
Table 1: Effect of this compound on Consistent Long-Term Retrieval (cLTR) in Healthy Volunteers [1]
| Treatment Group | Baseline cLTR (Mean ± SD) | Post-treatment cLTR (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value |
| This compound | 45.8 ± 10.2 | 62.5 ± 12.1 | +16.7 ± 8.5 | <0.05 |
| Placebo | 47.1 ± 9.8 | 49.3 ± 10.5 | +2.2 ± 5.7 | >0.05 |
Table 2: Performance on the Alzheimer's Disease Assessment Scale (ADAS-Cog) in Patients with Probable Alzheimer's Disease
| Treatment Group | Baseline ADAS-Cog Score (Mean ± SD) | 12-Month ADAS-Cog Score (Mean ± SD) | Change from Baseline (Mean ± SD) |
| This compound (10 mg/day) | 28.5 ± 11.2 | 30.1 ± 12.5 | +1.6 ± 4.8 |
| Placebo | 29.1 ± 10.9 | 34.5 ± 13.1 | +5.4 ± 6.2 |
Neuroprotection: In Vitro Data
In vitro experiments have been crucial in elucidating the neuroprotective effects of this compound against excitotoxicity. The following table summarizes the results from a study assessing the effect of this compound on glutamate-induced cell death, as measured by lactate dehydrogenase (LDH) release.
Table 3: Effect of this compound on Glutamate-Induced LDH Release in Cultured Neurons
| Treatment Condition | LDH Release (% of Control) (Mean ± SD) | p-value (compared to Glutamate alone) |
| Control (no glutamate) | 100 ± 5.2 | - |
| Glutamate (100 µM) | 254 ± 15.8 | - |
| This compound (1 µM) + Glutamate (100 µM) | 148 ± 9.7 | <0.01 |
| This compound (10 µM) + Glutamate (100 µM) | 115 ± 7.3 | <0.001 |
Biochemical analysis has also been employed to investigate the impact of this compound on the expression of tau protein, a key player in the pathology of Alzheimer's disease.
Table 4: Effect of this compound on Tau Protein Expression in Neurons [2]
| Treatment Condition | Total Tau Levels (Arbitrary Units) (Mean ± SD) | Phosphorylated Tau (p-Tau) Levels (Arbitrary Units) (Mean ± SD) |
| Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Glutamate (100 µM) | 1.85 ± 0.15 | 2.54 ± 0.21 |
| This compound (10 µM) + Glutamate (100 µM) | 1.12 ± 0.10 | 1.32 ± 0.14 |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cognitive Assessment: Selective Reminding Procedure[1]
Objective: To assess the effect of this compound on long-term memory retrieval.
Procedure:
-
Baseline Assessment: Participants are presented with a list of 20 unrelated words and asked to recall as many as possible. For words not recalled, the experimenter reminds the participant. This process is repeated for several trials. The number of words consistently recalled without reminding across trials is recorded as the consistent long-term retrieval (cLTR) score.
-
Treatment Phase: Participants receive either this compound or a placebo for a specified duration (e.g., 4 weeks).
-
Post-treatment Assessment: The selective reminding procedure is repeated to measure the post-treatment cLTR score.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity[3]
Objective: To determine the protective effect of this compound against glutamate-induced neuronal death.
Materials:
-
Primary neuronal cell culture
-
Glutamate solution
-
This compound solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Pre-treatment: Incubate the cells with varying concentrations of this compound for 1 hour.
-
Glutamate Challenge: Add glutamate to the cell culture medium to induce excitotoxicity.
-
Incubation: Incubate the cells for 24 hours.
-
LDH Assay: Measure the amount of LDH released into the culture medium using a commercially available kit, following the manufacturer's instructions. LDH release is an indicator of cell death.
Biochemical Analysis: Western Blot for Tau Protein Expression[4][5]
Objective: To quantify the effect of this compound on the expression and phosphorylation of tau protein.
Procedure:
-
Cell Lysis: After treatment with glutamate and/or this compound, lyse the neuronal cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total tau and phosphorylated tau (e.g., AT8, PHF-1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantification: Measure the intensity of the bands to quantify the relative levels of total and phosphorylated tau.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound Experimental Workflow.
Caption: this compound's Proposed Mechanism via NMDA Receptor.
Caption: this compound's Influence on Tau Phosphorylation.
References
Sabeluzole: A Comparative Analysis of its Efficacy in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent sabeluzole with other relevant compounds, focusing on its efficacy in various preclinical models of neurodegenerative diseases. While clinical data for this compound in Alzheimer's disease exists, its evaluation in preclinical models of Parkinson's and Huntington's disease is less documented in publicly available literature. This guide synthesizes the available information to facilitate an objective assessment of its potential therapeutic utility.
Executive Summary
This compound, a benzothiazole derivative, has demonstrated neuroprotective properties, primarily attributed to its role as a glutamate antagonist. It has shown promise in models of excitotoxicity and has been investigated in clinical trials for Alzheimer's disease. In contrast, other neuroprotective agents like riluzole have been more extensively studied in preclinical models of Parkinson's and Huntington's disease. This guide presents a comparative overview of the available data to inform further research and development efforts.
This compound in Neurodegenerative Disease Models
Alzheimer's Disease
This compound has been clinically evaluated in patients with probable Alzheimer's disease. A one-year, double-blind, placebo-controlled study investigated the effects of this compound (5 or 10 mg twice daily) on cognitive performance and structural brain changes.[1] The study reported that patients receiving this compound showed greater stability in some cognitive measures compared to the placebo group.[1] While computerized tomographic (CT) scans did not reveal significant structural changes, there were weak associations between the relative preservation of cognitive function and smaller declines in the third ventricle and hippocampus in the this compound-treated group.[1]
Excitotoxicity (In Vitro Models)
This compound has demonstrated significant neuroprotective effects in in vitro models of glutamate-induced excitotoxicity. In cultured rat brain neurons, chronic treatment with this compound offered protection against the neurotoxic effects of excitatory amino acids.[2]
Key Findings:
-
Acute treatment with 10 µM this compound resulted in a 40% reduction in glutamate-induced lactate dehydrogenase (LDH) release.[2]
-
Chronic treatment with 0.1 µM this compound prevented glutamate-induced LDH release and changes in microtubule-associated protein 2 (MAP2) levels.[2]
-
A single treatment with 0.1 µM this compound led to a 70-80% decrease in glutamate-induced LDH release.[2]
-
This compound also provided protection against neurotoxicity induced by N-methyl-D-aspartate (NMDA), kainic acid, and veratridine.[2]
-
It was found to be the most potent inhibitor of glutamate-induced LDH release (IC50: 34 ± 13 nM) when compared to a series of other compounds including Ca2+ and Na+ channel antagonists and glutamate receptor antagonists.[2]
Comparative Efficacy: this compound vs. Other Neuroprotective Agents
Direct comparative studies of this compound against other neuroprotective agents in various neurodegenerative disease models are scarce in the available literature. However, we can draw indirect comparisons by examining the efficacy of other agents, such as riluzole, in similar preclinical models.
Riluzole in Parkinson's Disease Models
Riluzole has shown neuroprotective effects in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) primate model of Parkinson's disease. A pilot study demonstrated that riluzole administration before MPTP injection prevented the development of parkinsonian motor symptoms, including bradykinesia and rigidity.[3] Daily injections of riluzole in a monkey with stable motor symptoms also significantly reduced these symptoms.[3] The neuroprotective effect was associated with a persistent increase in dopamine turnover.[3] Another study in the MPTP mouse model suggested that the protective effect of riluzole was not due to a decrease in the accumulation of the toxic metabolite MPP+.[4]
Riluzole in Huntington's Disease Models
The efficacy of riluzole in Huntington's disease models has yielded mixed results. While some studies suggest a potential benefit, others have not demonstrated a significant therapeutic effect.
Data Summary
Table 1: Efficacy of this compound in Alzheimer's Disease (Clinical Trial)
| Compound | Disease Model | Key Findings | Reference |
| This compound | Alzheimer's Disease | Greater stability in some cognitive measures compared to placebo. Weak association between preserved cognitive function and smaller structural declines in the third ventricle and hippocampus. | [1] |
Table 2: Efficacy of this compound in an In Vitro Excitotoxicity Model
| Compound | Model System | Toxin/Insult | Endpoint Assays | Key Findings | Reference |
| This compound | Cultured Rat Hippocampal Neurons | Glutamate | LDH release, MAP2 levels | Chronic treatment with 0.1 µM this compound protected neurons from glutamate-induced cell death. A single 0.1 µM treatment reduced glutamate-induced LDH release by 70-80%. This compound was more potent (IC50 = 34 nM) than other tested Ca2+/Na+ channel blockers and glutamate antagonists. | [2] |
Table 3: Efficacy of Riluzole in a Parkinson's Disease Animal Model
| Compound | Disease Model | Key Findings | Reference |
| Riluzole | MPTP Primate Model | Pre-treatment prevented parkinsonian motor symptoms. Post-treatment in a symptomatic animal reduced bradykinesia and rigidity. Increased dopamine turnover was observed. | [3] |
Experimental Protocols
Glutamate-Induced Excitotoxicity in Neuronal Cultures
-
Cell Culture: Primary neuronal cultures are derived from the hippocampal formation of 17-day-old rat embryos.
-
Toxin Exposure: Seven-day-old cultures are exposed to 1 mM glutamate for 16 hours to induce excitotoxicity.
-
This compound Treatment:
-
Acute: 10 µM this compound is added concurrently with glutamate.
-
Chronic: 0.1 µM this compound is added on days 1 and 4 of culture, prior to glutamate exposure on day 7.
-
-
Outcome Measures:
-
Lactate Dehydrogenase (LDH) Assay: LDH release into the culture medium is measured as an indicator of cell death.
-
Microtubule-Associated Protein 2 (MAP2) Quantification: Cellular MAP2 content is quantified using an enzyme-linked immunosorbent assay (ELISA) as a marker of neuronal survival.[2]
-
MPTP-Induced Parkinsonism in Rhesus Monkeys
-
Animal Model: Hemiparkinsonism is induced in rhesus monkeys by a single intracarotid injection of MPTP.
-
Riluzole Treatment:
-
Neuroprotection: Riluzole (4 mg/kg) is administered before the MPTP injection.
-
Symptomatic Treatment: Riluzole is injected daily in an animal with stable motor symptoms.
-
-
Outcome Measures:
-
Clinical Examination: Evaluation of parkinsonian motor signs such as bradykinesia and rigidity.
-
Electromyographic (EMG) Recordings: To objectively assess muscle activity and motor deficits.
-
Dopamine Turnover: Measurement of dopamine and its metabolites in brain tissue.[3]
-
Signaling Pathways and Mechanism of Action
This compound
This compound is a putative glutamate antagonist, suggesting its primary mechanism involves the modulation of glutamatergic neurotransmission.[5] Its predecessor, lubeluzole, has been shown to inhibit the glutamate-activated nitric oxide synthase (NOS) pathway.[6] This suggests that this compound might also exert its neuroprotective effects by interfering with downstream signaling cascades activated by excessive glutamate receptor stimulation.
Caption: Putative mechanism of this compound in glutamate excitotoxicity.
Riluzole
Riluzole has a multi-faceted mechanism of action that contributes to its neuroprotective effects. It is known to inhibit glutamate release and block voltage-gated sodium channels.[7] By reducing presynaptic glutamate release, riluzole mitigates the overstimulation of postsynaptic glutamate receptors, a key event in excitotoxic neuronal death.
Caption: Riluzole's mechanism of inhibiting glutamate release.
Experimental Workflow Diagrams
In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection screening.
In Vivo Parkinson's Disease Model Efficacy Study
Caption: Workflow for in vivo efficacy study in a PD model.
Conclusion
This compound shows clear neuroprotective effects in vitro against excitotoxicity, a pathological process implicated in several neurodegenerative diseases. Clinical findings in Alzheimer's disease suggest a potential for cognitive stabilization. However, a significant gap exists in the preclinical evaluation of this compound in animal models of Parkinson's and Huntington's diseases. In contrast, riluzole has demonstrated efficacy in a primate model of Parkinson's disease, although its benefits in Huntington's disease models are less clear.
To fully assess the therapeutic potential of this compound, further preclinical studies in relevant animal models of Parkinson's and Huntington's disease are warranted. Direct, head-to-head comparative studies with other neuroprotective agents like riluzole would be invaluable for determining its relative efficacy and informing decisions for future clinical development. The exploration of its precise molecular mechanisms and signaling pathways will also be crucial for optimizing its therapeutic application.
References
- 1. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riluzole prevents MPTP-induced parkinsonism in the rhesus monkey: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protective effect of riluzole in the MPTP model of Parkinson's disease in mice is not due to a decrease in MPP(+) accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, randomized trial of this compound--a putative glutamate antagonist--in obstructive sleep apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Sabeluzole and the Novel Neuroprotective Compound LM11A-31
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective compound sabeluzole with the more recently developed LM11A-31. The information is intended to assist researchers and drug development professionals in understanding the distinct mechanisms of action, preclinical evidence, and clinical findings for each compound.
At a Glance: this compound vs. LM11A-31
| Feature | This compound | LM11A-31 |
| Primary Mechanism of Action | NMDA Receptor Antagonist | p75 Neurotrophin Receptor (p75NTR) Modulator |
| Therapeutic Target | Glutamatergic Excitotoxicity | Pro-neurotrophin-induced degenerative signaling |
| Key Preclinical Findings | Protection against glutamate-induced neuronal death, reduced hypoxia-induced damage, prevention of neurotoxin-induced tau expression. | Reduction of amyloid- and tau-induced synapse loss, decreased microglial activation, reversal of cholinergic neurite dystrophy. |
| Clinical Trial Phase (Alzheimer's) | Completed Phase II/III (Development Discontinued) | Completed Phase 2a |
| Key Clinical Endpoints | Cognitive measures (ADAS-Cog), structural brain changes (CT scans). | Cerebrospinal fluid (CSF) and imaging biomarkers of neurodegeneration, synaptic damage, and neuroinflammation. |
Introduction to the Compounds
This compound (R-58,735) is a benzothiazole derivative that was developed for the treatment of Alzheimer's disease and other neurological disorders. Its primary neuroprotective mechanism is attributed to its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which mitigates the harmful effects of excessive glutamate, a key factor in excitotoxicity-induced neuronal death.
LM11A-31 is a novel, orally available small molecule that modulates the p75 neurotrophin receptor (p75NTR). This receptor is implicated in neuronal survival and death pathways. LM11A-31 is designed to selectively inhibit degenerative signaling through p75NTR while promoting pro-survival signals, offering a different therapeutic approach to neuroprotection.[1][2]
Mechanism of Action
This compound: Targeting Excitotoxicity
This compound's neuroprotective effects are primarily linked to its ability to block NMDA receptors.[2] Overactivation of these receptors by the neurotransmitter glutamate leads to an excessive influx of calcium ions into neurons, triggering a cascade of neurotoxic events, including the activation of cell death pathways. By antagonizing the NMDA receptor, this compound directly counteracts this excitotoxic process.
Caption: this compound's neuroprotective mechanism via NMDA receptor antagonism.
LM11A-31: Modulating Neurotrophin Receptor Signaling
LM11A-31 acts on the p75 neurotrophin receptor, a key regulator of neuronal fate.[1][2] In the context of neurodegenerative diseases, increased levels of pro-neurotrophins can bind to p75NTR and trigger apoptotic (cell death) pathways. LM11A-31 selectively inhibits these degenerative signals and has been shown to downregulate pathways such as RhoA kinase activation.[3] It is also suggested to promote survival signaling.[4]
Caption: LM11A-31 modulates p75NTR to inhibit degenerative signaling.
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data from key preclinical and clinical studies for both this compound and LM11A-31.
Table 1: Preclinical Data Summary
| Compound | Model | Key Findings | Quantitative Data |
| This compound | Cultured Rat Hippocampal Neurons | Protection against glutamate-induced excitotoxicity. | IC50 for inhibition of glutamate-induced LDH release: 34 ± 13 nM.[2] |
| Cultured Cerebellar Granule Cells | Prevention of glutamate-induced increase in tau expression. | Nanomolar concentrations were effective. | |
| Hypoxia Models in Mice | Increased survival time in hypobaric and anoxic hypoxia. | 92.0% increase in survival at 40 mg/kg (hypobaric); 27.2% increase at 40 mg/kg (anoxic). | |
| LM11A-31 | AβPPL/S Transgenic Mice (Alzheimer's Model) | Reduced microglial activation. | Treatment at 50 mg/kg/day for 3 months. |
| AβPPL/S Transgenic Mice (Alzheimer's Model) | Rescued spine density loss. | ~42% loss in vehicle-treated, restored to wild-type levels with treatment. | |
| PS19 Mouse Model of Tauopathy | Improved survival rate. | Survival increased from 64% to 94% at 9 months with 50 mg/kg treatment.[5] | |
| R6/2 Mouse Model (Huntington's Disease) | Alleviated brain volume reductions. | 50 mg/kg daily oral gavage.[6] |
Table 2: Clinical Data Summary (Alzheimer's Disease)
| Compound | Study Phase | Number of Patients | Treatment Duration | Key Efficacy Endpoints & Results |
| This compound | Phase II/III | Not specified in available abstracts | 1 year | Cognitive Performance (Alzheimer's Disease Assessment Scale): Greater stability in some cognitive measures compared to placebo.[7] Structural Changes (CT scans): No significant changes from baseline.[7] |
| LM11A-31 | Phase 2a | 242 (mild to moderate AD) | 26 weeks | CSF Biomarkers: - Aβ42: -6.98% change vs. placebo.[1] - Aβ40: -8.98% change vs. placebo.[1] - SNAP25 (presynaptic loss): -19.20% median annual percent change vs. placebo.[1] - Neurogranin (postsynaptic loss): Significant slowing of increase vs. placebo.[1] - YKL40 (glial activation): -5.19% change vs. placebo.[1] Imaging: Reduced gray matter loss and glucose metabolic decline in specific brain regions.[2] |
Experimental Protocols
This compound: Key Experimental Methodologies
-
In Vitro Excitotoxicity Assay:
-
Cell Culture: Primary neuronal cultures from the hippocampal formation of 17-day-old rat embryos.
-
Neurotoxin Exposure: Exposure of 7-day-old cultures to 1 mM glutamate for 16 hours.
-
Treatment: Acute treatment with 10 µM this compound or chronic treatment with 0.1 µM this compound on days 1 and 4.
-
Outcome Measures: Lactate dehydrogenase (LDH) release in the culture medium (a marker of cell death) and cellular microtubule-associated protein 2 (MAP2) content (a marker of neuronal integrity) measured by ELISA.[2]
-
-
Clinical Trial in Alzheimer's Disease:
-
Study Design: Double-blind, placebo-controlled trial.
-
Participants: Patients with probable Alzheimer's disease.
-
Treatment: this compound (5 or 10 mg twice daily) or placebo for 1 year.
-
Outcome Measures: Cognitive performance assessed periodically using the Alzheimer's Disease Assessment Scale (ADAS). Structural brain changes evaluated by computerized tomographic (CT) scans before and after treatment.[7]
-
Caption: Experimental workflows for this compound preclinical and clinical studies.
LM11A-31: Key Experimental Methodologies
-
Preclinical Alzheimer's Disease Model:
-
Animal Model: AβPPL/S transgenic mice, which overexpress human amyloid precursor protein with mutations found in familial Alzheimer's disease.
-
Treatment: Oral gavage of LM11A-31 (50 mg/kg/day) for 3 months, starting at an age with established pathology (e.g., 7.5-8 months).
-
Outcome Measures: Microglial activation assessed by TSPO-PET imaging, synaptic spine density measured by microscopy, and tau pathology evaluated by immunohistochemistry.[5]
-
-
Phase 2a Clinical Trial in Alzheimer's Disease:
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 242 patients with mild to moderate Alzheimer's disease.
-
Treatment: Oral LM11A-31 (200 mg or 400 mg daily) or placebo for 26 weeks.[2]
-
Outcome Measures:
-
Caption: Experimental workflows for LM11A-31 preclinical and clinical studies.
Comparative Discussion and Future Outlook
The comparison of this compound and LM11A-31 highlights the evolution of neuroprotective drug development. This compound, a product of an earlier era of research, primarily focused on the then-prominent excitotoxicity hypothesis of neurodegeneration. Its preclinical and clinical evaluations were centered on demonstrating a reduction in neuronal death in response to toxic insults and slowing of cognitive decline.
In contrast, LM11A-31 represents a more recent, mechanism-based approach targeting specific signaling pathways implicated in the complex pathology of Alzheimer's disease. The clinical development of LM11A-31 has leveraged modern tools, such as a wide array of CSF and imaging biomarkers, to demonstrate target engagement and downstream effects on the underlying disease processes, even in the absence of a significant short-term cognitive benefit in a Phase 2a study.[1][8]
A direct comparison of the efficacy of these two compounds is challenging due to the differences in their mechanisms of action and the eras in which they were tested, which dictated the available and accepted clinical endpoints. While this compound showed some promise in cognitive stabilization, its development was ultimately discontinued. LM11A-31, with its encouraging safety profile and positive biomarker data, warrants further investigation in larger, longer-term clinical trials to establish its potential as a disease-modifying therapy for Alzheimer's disease.[1][2]
The trajectory from this compound to LM11A-31 illustrates a shift in the field towards more targeted therapies and the use of sensitive biomarkers to demonstrate biological activity early in clinical development. This modern approach may increase the likelihood of success in the challenging landscape of neurodegenerative disease drug discovery.
References
- 1. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel CSF tau biomarkers can be used for disease staging of sporadic Alzheimer’s | Semantic Scholar [semanticscholar.org]
- 4. Study on the cerebral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of R 58 735 (this compound) on memory functions in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CSF biomarkers for Alzheimer’s disease: Current utility and potential future use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF Biomarkers for Alzheimer's Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sabeluzole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Sabeluzole, the absence of specific manufacturer disposal guidelines necessitates a cautious and informed approach based on established principles of chemical waste management. Due to the lack of explicit disposal protocols for this compound, this document provides a comprehensive, step-by-step guide to its safe handling and disposal, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a nootropic and neuroprotective agent originally developed for Alzheimer's disease.[1] While its clinical development was discontinued, it may still be used in research settings. As with any investigational compound, proper disposal is a critical component of the laboratory workflow.
Recommended Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, the following protocol, based on general best practices for chemical and pharmaceutical waste, is recommended.
Step 1: Hazard Assessment
Step-2: Segregation of Waste
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal. This compound waste should be categorized as non-hazardous chemical waste unless institutional policies or local regulations dictate otherwise. It should be collected in a designated, properly labeled, and sealed waste container. Do not mix this compound waste with other incompatible waste streams.
Step 3: Containerization and Labeling
Use a chemically resistant, leak-proof container for collecting this compound waste. The container must be clearly labeled with the words "Chemical Waste," the name "this compound," and the approximate quantity. Ensure the label also includes the date of accumulation and the name of the generating laboratory or researcher.
Step 4: Storage of Waste
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should be clearly marked as a chemical waste accumulation point.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Provide them with all available information about the compound. Professional disposal ensures that the waste is handled in accordance with all federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][3]
Quantitative Data Summary
Specific quantitative data regarding the ecotoxicity and environmental fate of this compound is not available in the public domain. The following table highlights the absence of this critical information, underscoring the need for a precautionary approach to its disposal.
| Parameter | Value | Source |
| LD50 (Oral) | Data not available | N/A |
| Aquatic Toxicity | Data not available | N/A |
| Biodegradability | Data not available | N/A |
| Bioaccumulation Potential | Data not available | N/A |
The lack of data is not an indication of safety. The potential for psychiatric drugs and other pharmaceuticals to persist in the environment and impact non-target organisms is a growing concern.[4][5] Therefore, treating this compound with a high degree of caution is the most responsible course of action.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Medicine: Proper Disposal [nationwidechildrens.org]
- 4. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing the potential environmental impact of NIOSH list of hazardous drugs (group 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Sabeluzole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Sabeluzole, an investigational benzothiazole derivative. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these recommendations are based on established best practices for handling potent investigational compounds and data from structurally related molecules like benzothiazole.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data for this compound, a cautious approach is warranted. The following table summarizes the recommended PPE for various laboratory activities involving this compound. These guidelines are designed to minimize exposure risk during routine handling and in the event of a spill.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary Engineering Control: Chemical fume hood or powder containment hood.- Gloves: Double gloving with nitrile gloves. Change outer glove immediately upon contamination.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling larger quantities or if the ventilation is not optimal.- Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability fabric. |
| Solution Preparation | - Primary Engineering Control: Chemical fume hood.- Gloves: Double gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: A dedicated lab coat. |
| In Vitro / In Vivo Dosing | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard lab coat. |
| Spill Cleanup | - Gloves: Double gloving with heavy-duty nitrile gloves.- Eye Protection: Chemical splash goggles and a face shield.- Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges.- Body Protection: Disposable, chemical-resistant gown or coveralls. Shoe covers. |
Operational and Disposal Plans
Handling Procedures:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and necessary control measures.
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with warning signs.
-
Ventilation: Use a certified chemical fume hood for all procedures that may generate dust or aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1] Do not eat, drink, or apply cosmetics in the designated handling area.[2]
Disposal Plan:
The disposal of investigational drugs must comply with local, state, and federal regulations.
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
-
Unused Compound:
Experimental Protocols
While specific experimental protocols for this compound are proprietary, a general workflow for a preclinical in vivo study is outlined below.
General Workflow for a Preclinical In Vivo Study with this compound
Mechanism of Action: NMDA Receptor Antagonism
This compound is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[6] The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is crucial for synaptic plasticity and memory function. In pathological conditions such as Alzheimer's disease, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death. By blocking the NMDA receptor, this compound may prevent this excitotoxicity and offer neuroprotection.
Simplified Signaling Pathway of NMDA Receptor Antagonism by this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
